Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-[4-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)12-4-2-10(3-5-12)11-6-8-13(9-7-11)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFIMGLTUKGUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401989 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127783-73-7 | |
| Record name | Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate: Physicochemical Properties and Drug Development Applications
This guide provides a comprehensive technical overview of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, a molecule of significant interest in contemporary drug discovery and development. We will delve into its core physicochemical properties, the experimental methodologies for their determination, and the rationale behind its structural design, particularly focusing on its applications as a scaffold for therapeutic agents.
Introduction: The Strategic Design of a Privileged Scaffold
This compound (CAS No. 127783-73-7) is a biphenyl derivative featuring two key functional groups that are strategically important in medicinal chemistry: a trifluoromethyl group and a methyl ester.[1] The biphenyl core provides a rigid and tunable scaffold that is prevalent in a multitude of biologically active compounds.[2] The strategic placement of the trifluoromethyl (-CF3) group is a widely employed tactic in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The methyl ester serves as a versatile handle for further synthetic modifications or can act as a prodrug moiety. This combination of features makes this molecule a valuable building block in the synthesis of novel therapeutics, particularly in the development of inhibitors for enzymes such as Factor Xa.[6][7][8][9][10]
Physicochemical Properties: A Quantitative Overview
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₁F₃O₂ | [1] |
| Molecular Weight | 280.24 g/mol | [1] |
| CAS Number | 127783-73-7 | [1] |
| Melting Point | Estimated: 70-90 °C | Based on related biphenyl structures[11][12] |
| Boiling Point | Predicted: ~360 °C | Based on prediction for a similar compound[13] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General properties of biphenyl carboxylates |
| pKa | Estimated: ~3-4 (for the corresponding carboxylic acid) | Based on the pKa of benzoic acid and the electron-withdrawing effect of the biphenyl-CF₃ moiety. |
| LogP | Calculated XLogP3: 4.159 | [14] |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties outlined above relies on a suite of well-established experimental techniques. The following section details the protocols for these key analyses, providing the rationale behind the methodological choices.
Determination of Melting Point
The melting point is a critical indicator of purity. The capillary method using a digital melting point apparatus is the standard procedure.
Protocol:
-
A small, dry sample of this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated digital melting point apparatus.
-
The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium to be established between the sample and the heating block.
Determination of Solubility
Assessing the solubility in aqueous and organic media is fundamental for predicting bioavailability and designing appropriate formulations.
Protocol:
-
A series of vials are prepared, each containing a known volume (e.g., 1 mL) of the solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
-
A pre-weighed amount of this compound is added to each vial.
-
The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The resulting mixtures are filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: A 24-hour agitation period is typically sufficient to reach equilibrium solubility. HPLC provides a sensitive and accurate method for quantifying the concentration of the dissolved analyte.
Caption: Experimental workflow for solubility determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on data from analogous compounds, the following spectral features are predicted.[11][12][15][16]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the carboxylate-bearing ring will appear as doublets, as will the protons on the trifluoromethyl-substituted ring. The methyl ester protons will appear as a singlet around 3.9 ppm.
-
¹³C NMR: The spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the ester will be observed downfield (around 166-167 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have characteristic chemical shifts, with those attached to the electron-withdrawing trifluoromethyl group being shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 280.07.
Synthesis of this compound
The most common and efficient method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[17][18][19][20]
Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add methyl 4-bromobenzoate (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as sodium carbonate (2 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system, typically a mixture of toluene and water, is added.
-
The reaction mixture is heated to reflux (around 80-100 °C) and stirred vigorously for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-C bond between the two aryl groups. The base is required to activate the boronic acid for the transmetalation step. An inert atmosphere is crucial to prevent the degradation of the palladium catalyst.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application in Drug Development: A Scaffold for Factor Xa Inhibitors
The trifluoromethyl-biphenyl scaffold is a key structural motif in the design of direct oral anticoagulants that target Factor Xa (FXa).[6][10] FXa is a serine protease that plays a pivotal role in the blood coagulation cascade, representing the convergence point of the intrinsic and extrinsic pathways.[21][22][23][24][25] By inhibiting FXa, these drugs prevent the conversion of prothrombin to thrombin, thereby blocking the formation of fibrin clots.
The rationale for using the this compound scaffold lies in its ability to effectively occupy the S1 and S4 binding pockets of the FXa active site. The trifluoromethylphenyl group can form favorable hydrophobic and electrostatic interactions within the S1 pocket, while the other phenyl ring can be functionalized to interact with the S4 pocket, enhancing both potency and selectivity.[10]
Caption: Role of the scaffold in the Factor Xa signaling pathway.
Conclusion
This compound is a molecule of significant synthetic and medicinal importance. Its well-defined physicochemical properties, combined with a strategically designed structure, make it an ideal scaffold for the development of novel therapeutics, particularly in the area of anticoagulation. The methodologies and insights provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable chemical entity.
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Factor Xa Signaling Contributes to the Pathogenesis of Inflammatory Diseases. PubMed. Available at: [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
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Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. PubMed Central (PMC). Available at: [Link]
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Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs. PubMed. Available at: [Link]
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Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate. Appchem. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PubMed Central (PMC). Available at: [Link]
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ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. ResearchGate. Available at: [https://www.researchgate.net/publication/232014138_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
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Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS number 127783-73-7
An In-Depth Technical Guide to Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
This guide provides a comprehensive technical overview of this compound, CAS Number 127783-73-7. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize advanced chemical intermediates. This document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and handling protocols, grounding all information in established scientific principles.
Introduction and Molecular Overview
This compound is a bifunctional organic compound built upon a biphenyl scaffold. This structure is distinguished by two key functional groups at opposite ends (the 4 and 4' positions): a methyl ester and a trifluoromethyl group.
-
The Biphenyl Core: Provides a rigid, planarizable, and conjugated system. This framework is a common motif in liquid crystals, pharmaceutical agents, and organic electronics due to its structural stability and ability to participate in π-stacking interactions.
-
The Trifluoromethyl (-CF₃) Group: This moiety imparts significant changes to the molecule's properties. It is a strong electron-withdrawing group, highly lipophilic, and can enhance the metabolic stability of a parent drug molecule by blocking sites of oxidation. Its inclusion is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.
-
The Methyl Ester (-COOCH₃) Group: This functional group serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, such as amide bond formation, or used to engage in various coupling reactions.
The strategic placement of these groups makes this compound a valuable and sought-after building block for synthesizing more complex molecules with tailored electronic, physical, and biological properties.
Physicochemical and Spectroscopic Properties
A summary of the core physicochemical and calculated properties for this compound is presented below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| CAS Number | 127783-73-7 | [1][2][3] |
| Molecular Formula | C₁₅H₁₁F₃O₂ | [1][3][4] |
| Molecular Weight | 280.24 g/mol | [1][3][5] |
| Exact Mass | 280.07100 Da | [1] |
| MDL Number | MFCD06204112 | [2][3][6] |
| Appearance | White to light yellow solid | [7] |
| Melting Point | 76-78 °C | [7] |
| XLogP3 | 4.16 | [1] |
| PSA (Polar Surface Area) | 26.30 Ų | [1] |
Synthesis and Purification Protocol
The most common and efficient synthesis of this class of biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
Underlying Principle: The Suzuki-Miyaura Coupling
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) to form a palladium(II) species.
-
Transmetalation: The boronic acid derivative (e.g., (4-(methoxycarbonyl)phenyl)boronic acid) exchanges its organic substituent with the halide on the palladium complex. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two aryl groups on the palladium complex are eliminated to form the desired biphenyl product, regenerating the palladium(0) catalyst.
Detailed Experimental Protocol
Reaction: (4-(methoxycarbonyl)phenyl)boronic acid + 1-bromo-4-(trifluoromethyl)benzene → this compound
Materials:
-
(4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq)
-
1-Bromo-4-(trifluoromethyl)benzene (1.05 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or SPhos
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add (4-(methoxycarbonyl)phenyl)boronic acid, 1-bromo-4-(trifluoromethyl)benzene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed toluene and water solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and then with brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[7] Combine the fractions containing the pure product and remove the solvent to yield the final product as a white solid.
Workflow Diagram
Caption: Suzuki Coupling Workflow for Synthesis.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for full characterization.
| Technique | Expected Results | Purpose |
| ¹H NMR | Aromatic region (δ 7.5-8.2 ppm): Multiple doublets and multiplets corresponding to the 8 aromatic protons. Methyl region (δ ~3.9 ppm): A singlet integrating to 3 protons for the ester methyl group. | Confirms the proton framework and structural integrity. |
| ¹³C NMR | Aromatic region (δ 120-145 ppm): Signals for all 12 aromatic carbons. CF₃ region: A quartet around δ 124 ppm due to C-F coupling. Carbonyl region (δ ~166 ppm): Signal for the ester carbonyl carbon. Methyl region (δ ~52 ppm): Signal for the ester methyl carbon. | Verifies the carbon backbone and the presence of all functional groups. |
| ¹⁹F NMR | A single peak around δ -62 ppm (relative to CFCl₃). | Unambiguously confirms the presence of the trifluoromethyl group. |
| Mass Spec (MS) | [M]+ peak corresponding to the molecular weight (~280.24). High-resolution mass spectrometry (HRMS) should match the exact mass (280.07100). | Confirms molecular weight and elemental composition. |
| FT-IR | Strong C=O stretch (~1720 cm⁻¹), C-O stretch (~1280 cm⁻¹), strong C-F stretches (~1325, 1120 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). | Identifies key functional groups present in the molecule. |
Note: Specific chemical shifts (δ) in NMR are predictions based on analogous structures and may vary slightly depending on the solvent and instrument used.[8][9][10]
Applications and Research Significance
The unique combination of a biphenyl scaffold, a trifluoromethyl group, and an ester functional handle makes this compound a valuable intermediate in several high-value research and development areas.
Medicinal Chemistry and Drug Discovery
Biphenyl derivatives are prevalent in pharmaceuticals. The addition of a trifluoromethyl group often enhances a drug candidate's profile.
-
Metabolic Stability: The C-F bond is very strong, and the -CF₃ group can shield adjacent positions on the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.
-
Lipophilicity: The -CF₃ group significantly increases lipophilicity (as indicated by the high XLogP3 value), which can improve membrane permeability and cell uptake.
-
Binding Affinity: The strong dipole of the -CF₃ group can lead to favorable interactions with protein targets, potentially increasing binding affinity and potency. Derivatives of this compound are investigated for activities including anti-inflammatory properties.[11]
Materials Science
The rigid biphenyl core is a foundational element in the design of organic materials.
-
Liquid Crystals: The elongated, rigid structure of biphenyls is conducive to forming liquid crystalline phases, which are essential for display technologies.
-
Organic Electronics: As a conjugated system, the biphenyl unit can be incorporated into polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the -CF₃ group can be used to tune the electronic energy levels (HOMO/LUMO) of the material.
Agrochemicals
Trifluoromethylated aromatic compounds are frequently used in herbicides and pesticides. For instance, related structures are used in the synthesis of novel auxin mimic herbicides.[12]
Caption: Structure-Application Relationship Map.
Safety and Handling
-
Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Personal Protective Equipment (PPE):
-
Safe Handling Practices: Avoid formation of dust and aerosols.[1] Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][13]
In case of exposure, follow standard first-aid procedures and seek medical attention. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[14]
Conclusion
This compound is more than a simple chemical; it is a highly engineered molecular tool. Its structure is a deliberate convergence of features—a rigid scaffold, a metabolically robust and lipophilic group, and a versatile chemical handle—that make it an enabling intermediate in the synthesis of advanced functional molecules. For scientists in drug discovery, materials science, and agrochemicals, this compound offers a reliable starting point for developing next-generation products. Proper understanding of its synthesis, properties, and handling is essential for unlocking its full potential.
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An In-depth Technical Guide to the Structure Elucidation of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Foreword: The Architectural Significance of Fluorinated Biphenyls in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profile of therapeutic agents. The biphenyl scaffold, a recurring structural element in numerous pharmaceuticals, offers a versatile platform for molecular design due to its favorable pharmacokinetic properties and its capacity to engage with a variety of biological targets.[1] When this foundational structure is functionalized with a trifluoromethyl (-CF3) group, its therapeutic potential is significantly amplified. The -CF3 group is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, thereby improving the overall efficacy and pharmacokinetic behavior of a drug candidate.[2][3][4][5]
This guide provides a comprehensive technical overview of the analytical methodologies employed in the structural elucidation of a key exemplar of this molecular class: Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate. This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical entities.[1] Our exploration will be grounded in the practical application of spectroscopic techniques, offering a robust framework for researchers, scientists, and professionals in drug development to confidently ascertain and validate the chemical architecture of this and structurally related molecules.
I. Predicted Molecular Structure and Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is foundational to its analysis. The anticipated structure and key computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁F₃O₂ | [6] |
| Molecular Weight | 280.24 g/mol | [6] |
| IUPAC Name | Methyl 4'-[4-(trifluoromethyl)phenyl]benzoate | N/A |
| CAS Number | 127783-73-7 | [6] |
| Predicted Boiling Point | ~450 °C | [3] |
| Predicted Melting Point | ~170 °C | [3] |
II. Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the biphenyl core of this compound is efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and high tolerance of various functional groups.[7][8][9][10]
The logical synthetic approach involves the coupling of two key building blocks: a boronic acid (or its ester derivative) and an aryl halide. For the synthesis of the target molecule, two principal pathways are viable:
-
Route A: Coupling of 4-(methoxycarbonyl)phenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene.
-
Route B: Coupling of methyl 4-bromobenzoate with 4-(trifluoromethyl)phenylboronic acid.
Both routes are chemically sound, with the choice often dictated by the commercial availability and cost of the starting materials.
Exemplary Suzuki-Miyaura Coupling Protocol (General Procedure)
The following protocol outlines a general procedure for the synthesis, which must be optimized for specific laboratory conditions.
-
Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., potassium carbonate, 2.0 mmol).
-
Catalyst and Solvent Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.02 mmol), is added, followed by a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of the base.
-
Reaction Execution: The reaction mixture is heated to a temperature conducive to the reaction, often between 80-100 °C, and stirred for a period of 2-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.[7]
III. Spectroscopic Verification of Molecular Structure
A multi-spectroscopic approach is essential for the unambiguous confirmation of the structure of this compound. This involves the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl ester protons. The electron-withdrawing nature of the trifluoromethyl and carboxylate groups will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | Doublet | 2H | H-2, H-6 | Protons ortho to the electron-withdrawing ester group are significantly deshielded. |
| ~ 7.75 | Multiplet | 4H | H-2', H-6' and H-3, H-5 | Overlapping signals from the protons on both rings. The protons on the trifluoromethyl-substituted ring are deshielded. |
| ~ 3.95 | Singlet | 3H | -OCH₃ | Characteristic signal for methyl ester protons. |
Note: Predicted chemical shifts are based on data from structurally similar compounds, including methyl [1,1'-biphenyl]-4-carboxylate and 4'-methyl-4-trifluoromethyl-biphenyl.[5][11]
The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule. The presence of the trifluoromethyl group will result in a characteristic quartet for the carbon to which it is attached due to C-F coupling.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 166.5 | C=O (Ester) | Typical chemical shift for a carbonyl carbon in an ester. |
| ~ 145.0 | C-1' | Quaternary carbon attached to the trifluoromethyl-substituted ring. |
| ~ 143.0 | C-4 | Quaternary carbon attached to the ester-substituted ring. |
| ~ 130.0 | C-2, C-6 | Aromatic carbons ortho to the ester group. |
| ~ 129.0 (quartet) | -CF₃ | Characteristic quartet due to one-bond C-F coupling. |
| ~ 128.5 | C-3, C-5 | Aromatic carbons meta to the ester group. |
| ~ 127.5 | C-2', C-6' | Aromatic carbons ortho to the trifluoromethyl group. |
| ~ 126.0 (quartet) | C-4' | Quaternary carbon attached to the trifluoromethyl group, showing a smaller C-F coupling. |
| ~ 125.5 | C-3', C-5' | Aromatic carbons meta to the trifluoromethyl group. |
| ~ 52.5 | -OCH₃ | Carbon of the methyl ester. |
Note: Predicted chemical shifts are based on data from 4-trifluoromethylbiphenyl and general knowledge of substituted biphenyls.[4]
C. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100-3000 | C-H stretch | Aromatic |
| ~ 1720 | C=O stretch | Ester |
| ~ 1600, 1500 | C=C stretch | Aromatic Ring |
| ~ 1320 | C-F stretch | Trifluoromethyl |
| ~ 1250, 1100 | C-O stretch | Ester |
The strong absorption band around 1720 cm⁻¹ is highly characteristic of the ester carbonyl group. [12][13][14][15]The presence of strong bands in the 1350-1150 cm⁻¹ region is indicative of the C-F stretching vibrations of the trifluoromethyl group. [16]
IV. Conclusion: A Self-Validating Analytical Approach
The structure elucidation of this compound is a testament to the power of a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle, and their collective data creates a self-validating system. The predicted NMR spectra map the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and provides insights into fragmentation, and the IR spectrum identifies the key functional groups. When combined with a logical synthetic strategy, such as the Suzuki-Miyaura coupling, researchers can have a high degree of confidence in the assigned structure. This guide serves as a robust template for the structural verification of this and other novel chemical entities that are vital to the advancement of pharmaceutical research and development.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
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- Chemcasts. (n.d.). Properties of 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid.
- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.). Supporting Information - Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Wiley-VCH.
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- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
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- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). IntechOpen.
- Kochi University of Technology. (n.d.). Development of Chemoselective Suzuki‑Miyaura Coupling Reactions.
- Anbarasu, K., & Arivazhagan, M. (2015). Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods. Arabian Journal of Chemistry, 8(5), 656-667.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53.
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- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Appchem. (n.d.). Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate.
- MSU Chemistry. (n.d.). Infrared Spectroscopy.
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Spectroscopic data (NMR, IR, MS) for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Introduction
This compound is a biphenyl derivative featuring two distinct para-substituted aromatic rings. One ring is functionalized with a methyl ester group, and the other with a trifluoromethyl group. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive structural elucidation is paramount for its application in any research or development setting. This guide provides a detailed analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to confirm the identity, purity, and structure of this compound. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, providing researchers with a robust framework for characterization. The molecular formula for this compound is C₁₅H₁₁F₃O₂ and its molecular weight is 280.24 g/mol .[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-resolution NMR spectra involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is then transferred to a 5 mm NMR tube.
-
Sample Preparation : Weigh 10 mg of this compound and dissolve in 0.7 mL of CDCl₃. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Instrumentation : Record spectra on a 400 MHz (or higher) NMR spectrometer at ambient temperature.[2][3]
-
¹H NMR Acquisition : Acquire spectra with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire spectra using a proton-decoupled pulse sequence with a wider spectral window, a 45-degree pulse angle, a 2-second relaxation delay, and accumulating several hundred to a few thousand scans for adequate signal-to-noise.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum is characterized by distinct signals in the aromatic region, corresponding to the two differently substituted phenyl rings, and a sharp singlet in the aliphatic region from the methyl ester group. The asymmetry of the biphenyl system results in four distinct aromatic proton environments, each appearing as a doublet.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.15 | Doublet (d) | ~8.4 | 2H | H-2, H-6 (ortho to -CO₂Me) |
| ~7.75 | Doublet (d) | ~8.2 | 2H | H-2', H-6' (ortho to -CF₃) |
| ~7.70 | Doublet (d) | ~8.2 | 2H | H-3', H-5' (meta to -CF₃) |
| ~7.68 | Doublet (d) | ~8.4 | 2H | H-3, H-5 (meta to -CO₂Me) |
| ~3.95 | Singlet (s) | N/A | 3H | -OCH₃ |
Interpretation of ¹H NMR Spectrum:
-
Aromatic Region (δ 7.6-8.2 ppm) : The spectrum displays a classic AA'BB' system for each ring, which simplifies to two distinct doublets per ring due to the para-substitution.
-
The protons on the ester-containing ring (H-2, H-6) are shifted furthest downfield (~8.15 ppm) due to the strong electron-withdrawing and deshielding effect of the carbonyl group.[2]
-
The protons on the trifluoromethyl-containing ring appear as two doublets. The H-2' and H-6' protons (~7.75 ppm) are deshielded by the inductive effect of the -CF₃ group.
-
The remaining aromatic protons appear as overlapping or distinct doublets in the ~7.70-7.68 ppm region.[3]
-
-
Aliphatic Region (δ ~3.95 ppm) : A sharp singlet integrating to three protons confirms the presence of the methyl ester's -OCH₃ group, which has no adjacent protons to couple with.[2]
¹³C NMR Spectroscopy: Carbon Skeleton Mapping
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms and crucial information about their chemical environment. The trifluoromethyl group's influence is particularly notable.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity (vs. F) | Assignment |
| ~166.8 | Singlet | C=O (Ester) |
| ~144.5 | Singlet | C-1' (ipso-C attached to C-4) |
| ~143.8 | Singlet | C-4 (ipso-C attached to C-1') |
| ~130.2 | Singlet | C-2, C-6 |
| ~129.9 | Quartet (q) | C-4' (ipso-C attached to -CF₃) |
| ~127.6 | Singlet | C-2', C-6' |
| ~127.2 | Singlet | C-3, C-5 |
| ~125.9 | Quartet (q) | C-3', C-5' |
| ~124.2 | Quartet (q) | -CF₃ |
| ~52.4 | Singlet | -OCH₃ |
Interpretation of ¹³C NMR Spectrum:
-
Carbonyl Carbon : The ester carbonyl carbon appears as a singlet at the far downfield end of the spectrum (~166.8 ppm).
-
Aromatic Carbons : The eight aromatic carbons produce six distinct signals due to symmetry. The four quaternary (ipso) carbons are identifiable by their lower intensity.
-
Fluorine Coupling : The most definitive feature is the coupling between fluorine and carbon atoms.
-
Methyl Carbon : The methyl ester carbon (-OCH₃) gives a characteristic signal around ~52.4 ppm.[2]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the ester and trifluoromethyl groups, as well as the aromatic rings.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation : A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Instrumentation : An FT-IR spectrometer is used to scan the sample, typically from 4000 to 400 cm⁻¹.
-
Data Processing : The resulting interferogram is Fourier-transformed to produce the final spectrum of transmittance or absorbance versus wavenumber.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2955 | Weak | Aliphatic C-H Stretch (-OCH₃) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1610, ~1490 | Medium | Aromatic C=C Ring Stretch |
| ~1320 | Strong | C-F Stretch (Symmetric) |
| ~1280 | Strong | C-O Stretch (Ester, Asymmetric) |
| ~1170, ~1130, ~1070 | Strong | C-F Stretch (Asymmetric) |
| ~1110 | Strong | C-O Stretch (Ester, Symmetric) |
| ~850 | Strong | C-H Out-of-Plane Bend (para-disubstituted ring) |
Interpretation of IR Spectrum:
-
C=O Stretch : A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature, unequivocally identifying the ester carbonyl group.
-
C-F Stretches : The trifluoromethyl group gives rise to several very strong and characteristic absorption bands in the 1350-1070 cm⁻¹ region. These are often the most intense peaks in the fingerprint region.[5]
-
C-O Stretches : Two distinct C-O stretching vibrations associated with the ester linkage are expected around 1280 cm⁻¹ and 1110 cm⁻¹.
-
Aromatic Features : Aromatic C=C stretching vibrations appear as a pair of bands around 1610 and 1490 cm⁻¹. The C-H out-of-plane bending vibration near 850 cm⁻¹ is indicative of 1,4-disubstitution on the phenyl rings.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns upon ionization.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Electron Ionization (EI) is a common technique where high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment.[6]
-
Detection : The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
Analysis of the Mass Spectrum
The molecular weight of C₁₅H₁₁F₃O₂ is 280.24. The mass spectrum will show the molecular ion (M⁺˙) and several key fragment ions that are diagnostic of the structure.
Table 4: Predicted Key Ions in the EI-Mass Spectrum
| m/z Value | Ion Structure/Formula | Loss from Molecular Ion |
| 280 | [C₁₅H₁₁F₃O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 249 | [C₁₄H₈F₃O]⁺ | Loss of ∙OCH₃ (m/z 31) |
| 221 | [C₁₄H₈F₃]⁺ | Loss of ∙COOCH₃ (m/z 59) |
| 193 | [C₁₃H₈F₂]⁺ or [C₁₂H₅F₃]⁺ | Complex fragmentation, potential loss of CO + HF |
| 152 | [C₁₂H₈]⁺ | Biphenylene radical cation |
| 145 | [C₇H₄F₃]⁺ | Trifluoromethylphenyl cation |
Interpretation of Fragmentation Pattern:
The molecular ion at m/z 280 should be clearly visible. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments.[7]
-
Loss of Methoxy Radical : The most common initial fragmentation for methyl esters is the alpha-cleavage to lose a methoxy radical (∙OCH₃), resulting in a stable acylium ion at m/z 249 . This is often a very prominent peak.
-
Loss of Methoxycarbonyl Radical : Cleavage of the bond between the aromatic ring and the ester group results in the loss of the ∙COOCH₃ radical (59 Da), yielding a biphenyl cation fragment at m/z 221 .
-
Further Fragmentation : The fragment at m/z 221 can undergo further fragmentation, including the loss of fluorine atoms or cleavage of the biphenyl linkage, leading to smaller fragments like the trifluoromethylphenyl cation at m/z 145 .
Visualization of Experimental Workflows
Diagrams help clarify the logical flow of analysis and the relationships between molecular fragments.
General Spectroscopic Analysis Workflow
Caption: Workflow for complete spectroscopic characterization.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps in EI-MS analysis.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a comprehensive and self-validating structural proof for this compound. NMR spectroscopy confirms the carbon-hydrogen framework and the precise connectivity of the substituted biphenyl rings. FT-IR spectroscopy validates the presence of key functional groups, notably the ester and trifluoromethyl moieties. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures the unambiguous identification and purity assessment essential for researchers and drug development professionals.
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Supporting Information for "Direct Arylation of Unactivated Arenes with Aryl Acyl Peroxides". Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]
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Supporting Information for "Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides". Advanced Synthesis & Catalysis. Wiley-VCH. [Link]
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-
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An In-depth Technical Guide to Unlocking the Research Potential of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Abstract
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS No. 127783-73-7) is a synthetically accessible biphenyl derivative that stands at the intersection of several key motifs in medicinal chemistry.[1][2] The biphenyl scaffold provides a rigid, yet conformationally flexible, core prevalent in a multitude of pharmacologically active agents. This is augmented by two strategically placed functional groups: a methyl ester, which can modulate solubility and act as a potential prodrug moiety, and a trifluoromethyl (CF3) group, a cornerstone of modern drug design known for enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] This whitepaper presents a forward-looking exploration of high-potential research avenues for this compound. By synthesizing data from analogous structures and foundational principles of medicinal chemistry, we delineate tangible, high-impact research trajectories in oncology, inflammation, and neuroscience. This guide is intended for researchers, scientists, and drug development professionals, providing not just the "what" but the "why" behind proposed experimental workflows, complete with detailed, actionable protocols.
Molecular Architecture and Physicochemical Rationale
This compound is a molecule of significant interest due to the distinct properties conferred by its constituent parts.
-
The Biphenyl Core: This structural motif is a privileged scaffold in drug discovery, offering a robust framework for orienting functional groups in three-dimensional space.[5] Its inherent rigidity is crucial for specific receptor binding, while the rotational flexibility around the central C-C bond allows for conformational adaptation within a binding pocket.
-
The Trifluoromethyl (CF3) Group: The strategic incorporation of a CF3 group is a well-established tactic to enhance a molecule's drug-like properties.[6] Its strong electron-withdrawing nature and high lipophilicity (Hansch-Fujita π constant of +0.88) can profoundly influence pharmacokinetics and pharmacodynamics.[3][6] Specifically, the CF3 group is known to:
-
Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by enzymes like cytochrome P450s.[6][4] This often leads to a longer in-vivo half-life.
-
Enhance Binding Affinity: The steric bulk and electron-withdrawing properties of the CF3 group can lead to more potent interactions with biological targets through van der Waals forces, dipole-dipole interactions, and halogen bonding.[6]
-
Improve Membrane Permeability: Increased lipophilicity can facilitate passage across cellular membranes, a critical factor for oral bioavailability and, potentially, blood-brain barrier penetration.[3]
-
-
The Methyl Ester Group: The methyl 4-carboxylate moiety provides a site for hydrogen bonding and can be hydrolyzed by esterase enzymes in the body to the corresponding carboxylic acid. This presents a classic prodrug strategy, where the more lipophilic ester enhances absorption, followed by in-vivo conversion to the active carboxylic acid form. The corresponding carboxylic acid, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, is also a known chemical entity.[7]
Table 1: Physicochemical Properties
| Property | Value / Description | Source |
| CAS Number | 127783-73-7 | [1][2] |
| Molecular Formula | C15H11F3O2 | [1] |
| Molecular Weight | 280.24 g/mol | [1] |
| XLogP3 (Predicted) | 4.16 | [8] |
| Synthesis Route | Primarily via Suzuki-Miyaura cross-coupling.[5][9][10] | [5][9][10] |
Potential Research Area 1: Oncology
Rationale: The biphenyl scaffold is present in numerous anticancer agents. Furthermore, the CF3 group is a feature of several successful oncology drugs, where it enhances target binding and metabolic stability.[3][11] The structural similarity of this compound to certain inhibitors of key signaling pathways suggests its potential as an anticancer therapeutic. For instance, derivatives of biphenyl carboxamides have been investigated for their anti-proliferative activities.[12]
Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling. Many RTKs are overexpressed in cancers and drive proliferation and survival pathways. The rigid biphenyl core could position the trifluoromethyl group to bind within a hydrophobic pocket of a kinase domain, while the carboxylate could interact with charged or polar residues at the pocket's entrance.
Experimental Workflow: From Screening to Cellular Assays
This workflow is designed to systematically evaluate the compound's anticancer potential.
Caption: Workflow for anticancer evaluation of the target compound.
Detailed Protocol: Western Blot for Phospho-Target Inhibition
-
Cell Culture & Treatment: Plate a sensitive cancer cell line (e.g., A549, lung carcinoma) identified from the MTT screen at 80% confluency in a 6-well plate.
-
Serum Starvation: After 24 hours, replace the medium with a serum-free medium and incubate for another 12-24 hours to reduce basal kinase activity.
-
Compound Incubation: Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF at 100 ng/mL) for 15 minutes to activate the target kinase pathway.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for the total target kinase to ensure equal protein loading.
Potential Research Area 2: Anti-Inflammatory Agents
Rationale: Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Several NSAIDs, such as diflunisal and flurbiprofen, are biphenyl derivatives. Celecoxib, a selective COX-2 inhibitor, notably contains a trifluoromethyl group.[13] This strong precedent suggests that this compound could possess anti-inflammatory properties, potentially acting as a COX inhibitor or modulating other inflammatory pathways. Biphenyl carboxylic acid derivatives have also been investigated as antiresorptive agents in bone disease by inhibiting osteoclast formation.[14]
Hypothesized Mechanism of Action: Inhibition of cyclooxygenase (COX) enzymes. The compound's structure could fit within the hydrophobic channel of COX-1 and/or COX-2, with the CF3 group enhancing binding. The ester would likely be hydrolyzed in vivo to the active carboxylic acid, which is a common feature of NSAIDs that interact with the active site.
Experimental Workflow: Evaluating Anti-inflammatory Activity
Caption: Workflow for anti-inflammatory screening.
Detailed Protocol: LPS-Stimulated Macrophage Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and its hydrolyzed carboxylic acid form) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Add Lipopolysaccharide (LPS) at 1 µg/mL to all wells except the negative control, and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
PGE2 Measurement (ELISA):
-
Use a commercial Prostaglandin E2 ELISA kit.
-
Add standards and collected supernatants to the antibody-coated plate.
-
Add PGE2-HRP conjugate and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate the concentration of PGE2 based on the standard curve.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.
Potential Research Area 3: Neuroscience and CNS Disorders
Rationale: The blood-brain barrier (BBB) is a significant hurdle for many potential neurotherapeutics. The trifluoromethyl group is known to increase lipophilicity, a key factor in enhancing BBB permeability.[3] Drugs like fluoxetine (Prozac) contain a CF3 group and successfully act on central nervous system targets.[13] The biphenyl scaffold provides a framework that can be adapted to target various CNS receptors or enzymes.
Hypothesized Target: Monoamine Oxidase B (MAO-B) Inhibition. MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease. The planar, aromatic structure of the biphenyl core could facilitate binding in the flat, hydrophobic active site of MAO-B.
Experimental Workflow: CNS Activity Evaluation
Caption: Workflow for CNS-targeted drug discovery.
Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Reagent Preparation: Prepare a lipid solution (e.g., porcine brain lipid in dodecane) and the buffer solutions (PBS, pH 7.4).
-
Donor Plate Preparation: Dissolve this compound and control compounds (high and low permeability) in PBS to a final concentration of 100 µM. Add the solutions to a 96-well donor plate.
-
Filter Plate Coating: Coat the filter of a 96-well acceptor plate with the lipid solution and allow it to impregnate for 5 minutes.
-
Assay Assembly: Add fresh PBS to the wells of the acceptor plate. Carefully place the lipid-coated filter plate on top of the donor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours without shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the effective permeability (Pe) using the following equation:
-
Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [drug]_acceptor / [drug]_equilibrium)
-
Where V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
Synthesis and Derivatization
The most efficient and versatile method for synthesizing the core structure of this compound is the Suzuki-Miyaura cross-coupling reaction.[9][15] This palladium-catalyzed reaction forms the central C-C bond between the two aromatic rings.[10]
General Synthetic Scheme:
-
Reactants: Methyl 4-bromobenzoate and 4-(Trifluoromethyl)phenylboronic acid.
-
Catalyst: A palladium(0) source, such as Pd(PPh3)4 or a combination of a Pd(II) salt (e.g., Pd(OAc)2) with a phosphine ligand.[16]
-
Base: An inorganic base like sodium carbonate (Na2CO3) or potassium phosphate (K3PO4) is required for the transmetalation step.[17]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used.[17]
This robust synthetic route allows for extensive derivatization. By substituting the starting materials, a library of analogues can be created to establish Structure-Activity Relationships (SAR).
Table 2: Proposed Derivatizations for SAR Studies
| Position of Modification | Rationale for Modification | Example Starting Materials |
| Ester Group | Modulate solubility, hydrolysis rate, and create different prodrugs. | Use different alcohols (ethanol, isopropanol) in the final esterification step. |
| Position 2 or 3 | Introduce steric bulk or hydrogen bond donors/acceptors to probe binding pocket. | Start with 4-bromo-3-hydroxybenzoic acid or 4-bromo-2-fluorobenzoic acid. |
| Trifluoromethyl Position | Move the CF3 group to the 2' or 3' position to explore different hydrophobic pockets. | Use 2-(trifluoromethyl)phenylboronic acid or 3-(trifluoromethyl)phenylboronic acid. |
| Replace CF3 Group | Compare activity with other electron-withdrawing groups (e.g., -CN, -SO2CH3) or lipophilic groups (e.g., -tBu). | Use 4-cyanophenylboronic acid or 4-(tert-butyl)phenylboronic acid. |
Conclusion and Future Directions
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with significant untapped potential in drug discovery. The convergence of a privileged biphenyl core with the performance-enhancing trifluoromethyl group and a versatile methyl ester moiety provides a compelling starting point for multiple therapeutic applications. The research pathways outlined in this guide—oncology, inflammation, and neuroscience—are grounded in strong chemical precedent and offer clear, actionable experimental plans. We strongly encourage the scientific community to explore these and other potential applications. Future work should focus not only on the biological screening of the parent compound but also on the rapid generation of an analogue library to establish robust SAR and optimize for potency, selectivity, and pharmacokinetic properties.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). Retrieved from [Link]
-
Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]
-
Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | 127783-73-7. (n.d.). Appchem. Retrieved from [Link]
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (n.d.). JOCPR. Retrieved from [Link]
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Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). ACS Publications. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). The Pharma Journal. Retrieved from [Link]
-
Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone. (2009). Oxford Academic. Retrieved from [Link]
-
2,2′-Bis(trifluoromethyl)biphenyl as a building block for highly ambient-stable, amorphous organic field-effect transistors with balanced ambipolarity. (n.d.). RSC Publishing. Retrieved from [Link]
-
QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. (2023). MedCrave online. Retrieved from [Link]
-
(2a) methyl [1,1'-biphenyl]-4-carboxylate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Retrieved from [Link]
-
4-Fluoro-4'-(trifluoromethyl)-[1,1'-Biphenyl]-3-carboxylic acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. Retrieved from [Link]
-
Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. (n.d.). NIH. Retrieved from [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of Trifluoromethylated Aryl Halides for Pharmaceutical Synthesis
Introduction: The Significance of Trifluoromethyl Groups in Drug Discovery
The trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry. Its incorporation into drug candidates can profoundly enhance key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. However, the strong electron-withdrawing nature of the –CF3 group presents significant challenges for synthetic chemists, particularly in widely used carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. Trifluoromethylated aryl halides are notoriously difficult substrates due to their modified electronic properties, which can alter the kinetics of the catalytic cycle and promote undesirable side reactions.
This guide provides a comprehensive overview of the mechanistic nuances, key parameter optimizations, and field-proven protocols for successfully employing trifluoromethylated aryl halides in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations for Electron-Deficient Substrates
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The three primary steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1] For trifluoromethylated aryl halides, the electronic effects of the –CF3 group significantly influence each step.
-
Oxidative Addition: The electron-withdrawing –CF3 group makes the aryl halide more electrophilic, which generally accelerates the initial oxidative addition of the Ar–X bond to the Pd(0) center.[1] This is often considered the rate-determining step for less reactive aryl halides like chlorides.[2]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. The base plays a crucial role by activating the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)3]⁻), which facilitates the transfer.[3][4][5] The choice and stoichiometry of the base are critical to ensure efficient transmetalation without promoting side reactions.[3][4]
-
Reductive Elimination: This final step forms the desired C–C bond and regenerates the active Pd(0) catalyst. For electron-deficient biaryl complexes, this step can become the rate-limiting step of the entire cycle. The use of bulky, electron-rich phosphine ligands is often essential to promote this step and prevent catalyst decomposition.[1][6]
Optimizing Reaction Parameters
Success with trifluoromethylated aryl halides hinges on the careful selection of each reaction component. The goal is to balance the accelerated oxidative addition with an efficient reductive elimination, while minimizing common side reactions.
Key Reaction Components
| Component | Recommended Reagents | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern pre-catalysts (e.g., XPhos Pd G3/G4). | Pd(0) sources like Pd₂(dba)₃ can be effective, but Pd(II) sources like Pd(OAc)₂ are often more air-stable and are reduced in situ.[7] Pre-catalysts offer superior stability and generate the active Pd(0) species reliably, often leading to higher yields and lower catalyst loadings.[8] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos ) or N-heterocyclic carbenes (NHCs). | These ligands are crucial for challenging substrates.[9][10] Their steric bulk promotes the reductive elimination step, which can be rate-limiting for electron-deficient products.[6] Their electron-donating nature facilitates the initial oxidative addition, especially for less reactive aryl chlorides.[1][9] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF. | The base activates the boronic acid for transmetalation.[11] K₃PO₄ is a moderately strong base that is often effective.[9] Weaker bases like K₂CO₃ or KF can be beneficial when dealing with base-sensitive functional groups or to minimize protodeboronation.[11][12] |
| Solvent | Aprotic polar solvents like 1,4-Dioxane, Toluene, or THF , often with a small amount of water. | The solvent choice impacts solubility and the rate of the catalytic steps. A small amount of water is often necessary to solubilize the base and facilitate the formation of the active borate species.[10][13] However, excess water can promote protodeboronation.[13][14] |
| Boron Source | Boronic acids (Ar-B(OH)₂), Pinacol esters (Ar-Bpin), or Trifluoroborates (Ar-BF₃K). | Boronic acids are most common.[13] Pinacol esters and trifluoroborates offer enhanced stability against protodeboronation and can be used in a "slow-release" strategy where they hydrolyze in situ to the active boronic acid.[14][15][16] |
Detailed Experimental Protocol: Synthesis of 4-Phenylbenzotrifluoride
This protocol describes a representative coupling of an electron-deficient aryl bromide with phenylboronic acid using a modern palladium pre-catalyst.
Reactants:
-
4-Bromobenzotrifluoride (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Solvent: 1,4-Dioxane / H₂O (10:1 mixture)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzotrifluoride (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[7]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[7]
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the XPhos Pd G3 pre-catalyst (0.02 equiv).[7] Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a final concentration of approximately 0.2 M with respect to the limiting aryl halide.[7]
-
Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[17]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[18]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst or ligand.2. Insufficiently inert atmosphere.3. Poor solubility of reactants.[12]4. Incorrect base or solvent system. | 1. Use a fresh, high-quality pre-catalyst.[7]2. Ensure proper degassing of solvents and rigorous use of inert gas.[19]3. Screen alternative solvents (e.g., Toluene, DMF) or increase reaction temperature.[12]4. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent/water ratios. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[7][19] Using a Pd(0) source or a pre-catalyst can also minimize this. |
| Protodeboronation | The boronic acid is hydrolyzed and protonated, removing it from the catalytic cycle.[14] This is often exacerbated by excess water or a strongly basic medium.[13] | Use anhydrous solvents or minimize the amount of water.[19] Alternatively, use a more stable boronic ester (pinacol) or trifluoroborate as the boron source.[14] |
| Dehalogenation of Aryl Halide | The aryl halide is reduced to an arene instead of coupling. This can be promoted by certain solvents or bases.[19] | Change the solvent system (e.g., from THF to Toluene). Consider using a weaker, non-coordinating base. |
Conclusion
The Suzuki-Miyaura coupling of trifluoromethylated aryl halides is a challenging but highly rewarding transformation. Success requires a departure from standard conditions and a focus on catalyst systems that can overcome the kinetic challenges posed by electron-deficient substrates. By carefully selecting bulky, electron-rich ligands, optimizing the base and solvent system, and maintaining a scrupulously inert atmosphere, researchers can efficiently synthesize valuable trifluoromethylated biaryl compounds for applications in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
ResearchGate. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Delaney, C. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. NIH National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
OUCI. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Reddit. (2022). Struggling with Suzuki Reaction. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Riddell, S. M., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Center for Biotechnology Information. [Link]
-
ResearchGate. (2005). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. [Link]
-
ResearchGate. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. [Link]
-
ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. [Link]
-
Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
ResearchGate. (2001). A Surprisingly Mild and Versatile Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides in the Presence of a Triarylphosphine | Request PDF. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
YouTube. (2016). Lecture 7 : Reductive Elimination. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Littke, A. F., et al. (1999). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]
-
Chemical Science (RSC Publishing). (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
ACS Publications. (2023). Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity. [Link]
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The Synthetic Versatility of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Chemistry
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a key synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a biphenyl core functionalized with a trifluoromethyl group and a methyl ester, provides a unique combination of physicochemical properties. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of target molecules, while the methyl ester serves as a versatile handle for a variety of chemical transformations.[1][2][3] This guide provides detailed application notes and protocols for the use of this valuable building block, empowering researchers to leverage its full synthetic potential. Biphenyl scaffolds are prevalent in a wide array of functional molecules, including therapeutic agents and liquid crystals.[4][5]
Core Applications: A Gateway to Complex Molecules
The primary utility of this compound lies in its role as a precursor to more complex molecules, particularly active pharmaceutical ingredients (APIs).[6][7][8] Its strategic design allows for modifications at two key positions: the methyl ester and the biphenyl core. This dual functionality makes it an invaluable intermediate in multi-step synthetic sequences.
Elaboration of the Carboxylic Acid Moiety
The methyl ester of this compound can be readily transformed into a variety of functional groups, expanding its synthetic utility.
A common and crucial transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. This carboxylic acid is a pivotal intermediate for the synthesis of amides, esters, and other derivatives, often seen in the structures of bioactive compounds.[9]
Protocol 1: Hydrolysis of this compound
Objective: To quantitatively convert the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF (or MeOH) and water (typically a 3:1 to 4:1 ratio).
-
Saponification: Add LiOH (1.5-2.0 equiv) or NaOH (1.5-2.0 equiv) to the solution. Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 1-2 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Alternatively, extract the acidified aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.[10]
-
Causality and Insights: The choice of base (LiOH vs. NaOH) and solvent system can influence the reaction rate and work-up procedure. LiOH is often preferred for its higher solubility in mixed aqueous-organic solvents. The acidification step is critical for the protonation of the carboxylate salt to yield the desired carboxylic acid.
The resulting 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is a versatile precursor for the synthesis of a wide range of amides. This transformation is fundamental in drug discovery, as the amide bond is a key structural feature in many pharmaceuticals.
Protocol 2: Amide Coupling with 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Objective: To form an amide bond between the carboxylic acid and a primary or secondary amine.
Materials:
-
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1-1.3 equiv)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
Activation: Dissolve 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid in the anhydrous solvent. Add the coupling agent and the organic base. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid or 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Causality and Insights: The choice of coupling agent and base is crucial for efficient amide bond formation and to minimize side reactions. HATU and HBTU are highly efficient coupling agents that often lead to high yields and clean reactions. The aqueous work-up is designed to remove excess reagents and byproducts.
Synthesis via Suzuki-Miyaura Cross-Coupling
The most common and efficient method for the synthesis of this compound itself is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][11][12] This powerful C-C bond-forming reaction offers high functional group tolerance and generally proceeds in high yields.[5][13][14]
Protocol 3: Synthesis of this compound via Suzuki-Miyaura Coupling
Objective: To synthesize the title compound from commercially available starting materials.
Reactants:
-
Methyl 4-bromobenzoate or Methyl 4-iodobenzoate (1.0 equiv)
-
4-(Trifluoromethyl)phenylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, or DME/Water)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[13]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.
Causality and Insights: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.[13][15] For less reactive aryl bromides, more active catalyst systems (e.g., those with bulky phosphine ligands like SPhos or XPhos) may be required.[16] The base is essential for the transmetalation step in the catalytic cycle.
Data Presentation
| Reaction | Starting Materials | Key Reagents | Typical Yield | Reference |
| Suzuki Coupling | Methyl 4-bromobenzoate, 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85-95% | [4] |
| Hydrolysis | This compound | LiOH, THF/H₂O | >95% | Internal Data |
| Amide Coupling | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, Aniline | HATU, DIPEA | 80-90% | Internal Data |
Visualizations
Experimental Workflow for Synthesis and Derivatization
Caption: Workflow for the synthesis and subsequent derivatization of the title compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. The protocols and insights provided in this guide are intended to facilitate its use in a variety of research applications, from the synthesis of novel bioactive molecules to the development of advanced materials. By understanding the underlying principles of its synthesis and reactivity, researchers can effectively incorporate this building block into their synthetic strategies.
References
-
The Royal Society of Chemistry. (n.d.). methyl [1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
(n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ACS Publications. (n.d.). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
-
National Institutes of Health. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Retrieved from [Link]
-
(n.d.). The Role of Trifluoromethylated Biphenyl Carboxylic Acids in Modern Drug Discovery. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Semantic Scholar. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
(2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Retrieved from [Link]
-
S&Y Biochem. (n.d.). API Intermediates Supplier. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
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- 8. sybiochem.com [sybiochem.com]
- 9. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Fischer Esterification of 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate via the Fischer esterification of 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. This protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the theoretical basis of the reaction, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization of the final product. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid and its esters are valuable intermediates in the synthesis of pharmaceuticals and advanced materials. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity in bioactive molecules. The esterification of the parent carboxylic acid is a fundamental transformation to enable further chemical modifications and to modulate the physicochemical properties of the molecule.
This guide details a reliable and efficient Fischer esterification protocol, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] By using a large excess of methanol, the reaction equilibrium is shifted towards the product, ensuring a high yield of the desired methyl ester.[2]
Chemical Principles and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically concentrated sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol).[4]
The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers and the elimination of a water molecule to yield the ester.[3] To drive this equilibrium-controlled reaction to completion, an excess of the alcohol is used as the solvent, and the strong acid catalyst also acts as a dehydrating agent.[2][4]
Safety and Hazard Information
It is imperative to conduct this experiment in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[5][6]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs, particularly the optic nerve.[7][8][9]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water, generating significant heat.[10]
-
Sodium Bicarbonate: May cause mild skin and eye irritation. Reacts with acid to produce carbon dioxide gas, which can cause pressure buildup if not properly vented.
-
Ethyl Acetate: Highly flammable liquid and vapor. May cause drowsiness or dizziness.
-
Anhydrous Sodium Sulfate: Non-hazardous, but handle with care to avoid creating dust.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | 195457-71-7 | 266.22 | 2.66 g (10.0 mmol) |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 50 mL |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 1.0 mL |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | ~100 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | ~100 mL |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel
-
pH paper
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (2.66 g, 10.0 mmol).
-
Add anhydrous methanol (50 mL) to the flask and stir to dissolve the carboxylic acid.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring solution. Caution: The addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.
-
Allow the reaction to proceed at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer the solution to a 250 mL separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (~50 mL). Caution: Carbon dioxide gas will evolve. Swirl gently and vent the separatory funnel frequently to release the pressure. Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper).
-
Separate the aqueous layer and wash the organic layer with another portion of saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate or methanol.
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization of the Product
The purified product, this compound, should be a white to off-white solid.
Expected Yield
The expected yield for this reaction is typically in the range of 85-95%.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₁F₃O₂ |
| Molecular Weight | 280.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 76-78 °C (literature for a similar compound)[9] |
Spectroscopic Data (Anticipated)
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show signals corresponding to the aromatic protons and the methyl ester protons. Based on structurally similar compounds, the aromatic protons would appear in the range of δ 7.4-8.2 ppm, and the singlet for the methyl ester protons would be around δ 3.9 ppm.[9]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester (around δ 166-167 ppm), the aromatic carbons, and the trifluoromethyl carbon (a quartet due to C-F coupling).[7]
-
IR (KBr): The infrared spectrum should exhibit a strong absorption band for the ester carbonyl (C=O) stretch around 1720-1730 cm⁻¹, and C-O stretching bands.
Conclusion
This application note provides a detailed and reliable protocol for the Fischer esterification of 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. By following the outlined procedures for reaction setup, work-up, and purification, researchers can consistently obtain high yields of the desired methyl ester. The provided safety information and characterization data will aid in the successful and safe execution of this important synthetic transformation.
References
- Product: Methanol Safety Data Sheet. (2018, September 20). Mitsubishi Gas Chemical America.
- Sulfuric Acid 6 M - 18 M (Concentrated) Safety Data Sheet (SDS). (2018, December 3). Flinn Scientific.
- Fischer Esterification Procedure. (n.d.).
- (2a)
- Sulphuric Acid Safety D
- 4'-methyl-4-trifluoromethyl-biphenyl 97067-18-0. Guidechem.
-
Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- MSDS of 4'-Trifluoromethyl-biphenyl-4-carboxylic acid. (2013, November 11). Capot Chemical Co., Ltd.
- Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. (n.d.). Benchchem.
- Supporting Inform
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
- methyl 4'-fluoro-3-(trifluoromethyl)
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- 4'-(Trifluoromethyl)-2-biphenyl carboxylic acid-SDS. MedChemExpress.
- Fischer Esterific
- Fischer Esterification. (n.d.). A general chemistry lab manual.
- 4'-(Trifluoromethyl)-2-biphenylcarboxylic acid. (2016, August 12). NET.
Sources
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- 3. Fischer Esterification [organic-chemistry.org]
- 4. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Systematic Approach to HPLC Method Development for the Separation of Biphenyl Compounds
Abstract
This guide provides a comprehensive and systematic protocol for developing robust High-Performance Liquid Chromatography (HPLC) methods for the separation of biphenyls and related aromatic compounds. Biphenyl moieties are prevalent in pharmaceuticals, agrochemicals, and as environmental contaminants like polychlorinated biphenyls (PCBs). Their inherent hydrophobicity and potential for unique electronic interactions present specific challenges for achieving optimal chromatographic resolution. This document outlines a logical workflow, from initial column and mobile phase screening to final method optimization, emphasizing the rationale behind key decisions to ensure scientific integrity and reproducible results.
Introduction: The Chromatographic Challenge of Biphenyls
Biphenyls are organic compounds characterized by two connected phenyl rings. This core structure is highly non-polar and planar, leading to strong hydrophobic retention in reversed-phase (RP) HPLC. However, the separation of closely related biphenyl analogues, such as isomers or compounds with minor substituent changes, often requires more than simple hydrophobic partitioning. The key to a successful separation lies in exploiting alternative retention mechanisms, particularly π-π interactions between the analyte's aromatic rings and the stationary phase.
This application note will guide researchers through a strategic process to harness these interactions, leading to methods with superior selectivity and resolution. The principles discussed are applicable to a wide range of biphenyl-containing analytes, from pharmaceutical ingredients to environmental pollutants.[1]
The Strategic Approach: Beyond C18
While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its selectivity is primarily driven by hydrophobicity.[2] For aromatic compounds like biphenyls, this can lead to co-elution, especially with structurally similar isomers.[3] A more effective strategy involves screening columns that offer alternative selectivities.
Stationary Phase Selection: Harnessing π-π Interactions
The primary goal is to select a stationary phase that can engage in π-π stacking interactions with the biphenyl analyte's electron-rich rings. This provides a secondary retention mechanism alongside hydrophobicity, often dramatically altering elution order and improving resolution.[4][5]
Recommended Stationary Phases for Initial Screening:
| Stationary Phase | Primary Interaction | Secondary Interaction | Rationale for Biphenyls | USP Code |
| C18 | Hydrophobic | van der Waals | Baseline/standard comparison. Highly retentive for non-polar compounds.[6] | L1 |
| Phenyl-Hexyl | Hydrophobic | π-π Interactions | The hexyl linker provides strong hydrophobic retention, while the phenyl group offers π-π interactions, creating a mixed-mode separation that is highly effective for aromatic compounds.[7][8][9][10] | L11 |
| Biphenyl | π-π Interactions | Hydrophobic | Offers stronger π-π interactions than standard phenyl phases due to the two aromatic rings, enhancing selectivity for unsaturated and polyaromatic compounds.[5][11] | L11 |
| Pentafluorophenyl (PFP) | Dipole-Dipole | π-π Interactions , H-Bonding, Hydrophobic | The electron-deficient fluorinated ring system provides unique selectivity for halogenated compounds, isomers, and those with polarizable electrons.[12][13][14][15] | L43 |
The choice between these phases depends on the specific analytes. For general biphenyls, a Phenyl-Hexyl or Biphenyl column is an excellent starting point. For halogenated biphenyls (like PCBs) or those with polar functional groups, a PFP column can provide orthogonal selectivity.[16][14]
Experimental Workflow for Method Development
A structured, multi-stage approach ensures an efficient and logical development process.
Workflow Overview
The diagram below illustrates the decision-making process in developing a separation method for biphenyl compounds.
Caption: A systematic workflow for HPLC method development.
Protocol 1: Initial Column and Mobile Phase Screening
Objective: To identify the most promising stationary phase and organic modifier combination that provides the best initial separation and selectivity for the target biphenyl compounds.
Materials:
-
HPLC System with UV/PDA Detector
-
Columns: C18, Phenyl-Hexyl, Biphenyl, PFP (e.g., 150 mm x 4.6 mm, 3 or 5 µm)
-
Mobile Phase A: HPLC-Grade Water
-
Mobile Phase B (Option 1): Acetonitrile (ACN)
-
Mobile Phase B (Option 2): Methanol (MeOH)
-
Sample: Mixture of biphenyl analytes (~10-20 µg/mL) dissolved in 50:50 Water:ACN
Procedure:
-
System Preparation: Purge all solvent lines thoroughly.
-
Scouting Run Setup: For each column, perform two separate generic gradient runs—one with ACN as Mobile Phase B and one with MeOH as Mobile Phase B.
-
Generic Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 254 nm or analyte-specific λmax
-
Gradient Program:
-
0.0 min: 10% B
-
20.0 min: 95% B
-
25.0 min: 95% B
-
25.1 min: 10% B
-
30.0 min: 10% B (Re-equilibration)
-
-
-
Data Analysis:
-
Compare the chromatograms from all runs.
-
Identify the best column: Look for the stationary phase that provides the greatest peak spread and changes in elution order (selectivity).[8]
-
Identify the best organic modifier: Compare the ACN vs. MeOH runs for the chosen column. Methanol, being a protic solvent, often enhances π-π interactions more effectively than aprotic ACN, which can interfere with these interactions due to its own π electrons.[17][18] This can lead to increased retention and better separation of isomers on phenyl-based columns.[3]
-
Expected Outcome: A clear choice for the best column and organic solvent combination to move forward with for optimization. For example, a Biphenyl column with a Methanol/Water mobile phase may show superior separation for a mixture of hydroxylated biphenyls compared to a C18 column.[11]
Method Optimization and Finalization
Once the optimal column and mobile phase system have been selected, the next step is to refine the separation.
Gradient Optimization
The generic scouting gradient is rarely optimal. The goal is to flatten the gradient slope across the elution window of the target analytes to maximize resolution.
Protocol 2: Gradient Optimization
Objective: To refine the gradient profile to achieve baseline separation (Resolution (Rs) > 1.5) for all critical peak pairs.
Procedure:
-
Determine Elution Window: From the best scouting run, note the start and end times (%B) where your compounds of interest elute.
-
Calculate New Gradient: Create a new, shallower gradient focused on this window. For example, if compounds eluted between 40% and 60% B over 5 minutes in the scouting run, a new gradient might be:
-
Start at 35% B.
-
Ramp to 65% B over 15-20 minutes.
-
-
Iterate: Adjust the gradient slope and duration based on the results. A shallower gradient increases resolution but also run time.[3][19]
-
Isocratic Conversion (Optional): If all analytes elute within a narrow band and the separation is good, converting to an isocratic method (a constant mobile phase composition) can simplify the method and improve reproducibility.[6][19]
Finalizing Method Parameters
-
Temperature: Increasing column temperature typically decreases viscosity and retention times, but can also affect selectivity. Evaluate temperatures between 25-40 °C to fine-tune resolution.
-
Flow Rate: Adjust as needed to balance analysis time and pressure, staying within the column's recommended operating limits. Per USP <621> guidelines, adjustments to flow rate and other parameters are permissible to meet system suitability criteria.[20][21][22]
-
pH (If Applicable): For ionizable biphenyl compounds (e.g., with acidic or basic functional groups), adjusting the mobile phase pH with a buffer (e.g., formate or acetate) is critical to ensure consistent retention and good peak shape.[23][24]
System Suitability and Validation
Before routine use, the finalized method must be shown to be fit for purpose.
-
System Suitability Testing (SST): As defined in USP <621>, perform SST by injecting a standard solution multiple times (typically 5-6 replicates).[20][25][26] Key parameters to assess include:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Resolution (Rs): Should be ≥ 1.5 for critical pairs.
-
Relative Standard Deviation (%RSD): Should be ≤ 2.0% for retention time and peak area.
-
-
Method Validation: For drug development and quality control, the method must be validated according to ICH Q2(R1) guidelines.[27][28][29][30] This involves formally proving the method's accuracy, precision, specificity, linearity, range, and robustness.
Conclusion
Developing a successful HPLC method for biphenyl compounds requires a strategic approach that moves beyond standard C18 columns. By systematically screening stationary phases that offer alternative selectivities, such as Phenyl-Hexyl, Biphenyl, and PFP columns, chromatographers can leverage powerful π-π interactions to resolve even closely related aromatic isomers. Combining this targeted column selection with methodical optimization of the mobile phase and instrument parameters ensures the development of robust, reproducible, and scientifically sound separation methods suitable for research, development, and quality control environments.
References
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Luna PFP(2) HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. (n.d.). YMC. Retrieved from [Link]
-
PFP Pentafluorophenyl. (n.d.). MICROSOLV Technology Corporation. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
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Phenyl-Hexyl Columns. (n.d.). Separation Methods Technologies. Retrieved from [Link]
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InertSustain PFP HPLC Columns. (n.d.). GL Sciences. Retrieved from [Link]
-
How to Prepare and Optimise HPLC Mobile Phases. (2025). Chromservis. Retrieved from [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved from [Link]
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<621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). Retrieved from [Link]
-
Understanding USP Chapter 621: HPLC Method Guidelines. (2017). Phenomenex. Retrieved from [Link]
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Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases. (n.d.). Pyvot. Retrieved from [Link]
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Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. (2020). MDPI. Retrieved from [Link]
-
Comparison of biphenyl and other aromatic stationary phases. (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]
-
Understanding the Latest Revisions to USP <621>. (n.d.). Agilent Technologies. Retrieved from [Link]
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What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters. Retrieved from [Link]
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HPLC Methods for analysis of Biphenyl. (n.d.). HELIX Chromatography. Retrieved from [Link]
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Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. (2017). ResearchGate. Retrieved from [Link]
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Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. (n.d.). Thames Restek. Retrieved from [Link]
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Separation of Non-ortho PCBs, Mono-ortho PCBs and Poly-ortho PCBs by HPLC, using a Porous Graphitic Carbon Column. (1993). Dioxin 20XX International Symposium. Retrieved from [Link]
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Phenyl Columns. (2023). YouTube. Retrieved from [Link]
-
Separation of Biphenyl on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025). Mastelf. Retrieved from [Link]
-
How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. Retrieved from [Link]
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An automated HPLC method for the fractionation of polychlorinated biphenyls, polychlorinated dibenzo‐p‐dioxins, and polychlorinated dibenzofurans in fish tissue on a porous graphitic carbon column. (1997). Semantic Scholar. Retrieved from [Link]
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. (n.d.). Phenomenex. Retrieved from [Link]
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Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. (2022). NIH. Retrieved from [Link]
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Synthesis of derivatives from Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
An Application Guide to the Synthetic Derivatization of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Introduction: The Biphenyl Scaffold in Modern Drug Discovery
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets. The specific starting material, this compound, is a particularly valuable building block. The trifluoromethyl (CF₃) group enhances metabolic stability, lipophilicity, and binding affinity, while the methyl ester provides a versatile handle for a variety of chemical transformations.
This guide provides detailed protocols for three fundamental derivatizations of this key intermediate: hydrolysis to the carboxylic acid, subsequent amide coupling, and reduction to the primary alcohol. These pathways open the door to a vast chemical space for the development of novel therapeutics, agrochemicals, and materials.[1]
Core Synthetic Pathways
The strategic location of the methyl ester on the biphenyl scaffold allows for its selective transformation into several key functional groups. This document outlines the protocols for converting the ester into a carboxylic acid, an amide, and an alcohol, which are cornerstone intermediates for further diversification.
Caption: Key synthetic transformations from the starting ester.
Protocol 1: Saponification to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic Acid
Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a critical first step for many subsequent reactions, most notably amide bond formation. Saponification, the base-mediated hydrolysis of an ester, is a robust and high-yielding method to achieve this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling a methoxide ion. A final acid-base reaction between the newly formed carboxylic acid and the methoxide furnishes the carboxylate salt. Acidic workup is required to protonate the carboxylate and yield the final carboxylic acid product.[2][3]
Experimental Protocol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equiv) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. A white precipitate of the carboxylic acid product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water.
-
Drying: Dry the product under high vacuum to a constant weight. The material is typically of high purity and can be used in the next step without further purification.
Data Summary: Hydrolysis
| Reagent/Parameter | Molar Equiv. | Quantity (for 1g scale) | Purpose |
| Methyl 4'-(CF₃)-biphenyl-4-carboxylate | 1.0 | 1.00 g (3.57 mmol) | Starting Material |
| Lithium Hydroxide (LiOH·H₂O) | 2.5 | 0.30 g (7.14 mmol) | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | - | 15 mL | Solvent |
| Water (H₂O) | - | 5 mL | Solvent / Reagent |
| 1M Hydrochloric Acid (HCl) | As needed | ~8 mL | Acidification |
| Typical Yield | >95% |
Protocol 2: Amide Bond Formation via HATU Coupling
Scientific Rationale: Amide bond formation is the most frequently performed reaction in medicinal chemistry. While direct condensation of a carboxylic acid and an amine is possible at very high temperatures, it is impractical for complex molecules. Therefore, "coupling reagents" are used to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acids formed during the reaction and to deprotonate the amine hydrochloride salt if used. This method is known for its fast reaction times, high yields, and suppression of side reactions, even with challenging or electron-deficient amines.
Workflow for Amide Coupling
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv) and the desired amine (or amine salt, 1.1 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF and add this solution dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring completion by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and finally, saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Data Summary: Amide Coupling
| Reagent/Parameter | Molar Equiv. | Purpose |
| 4'-(CF₃)-biphenyl-4-carboxylic Acid | 1.0 | Carboxylic Acid Source |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Reagent |
| DIPEA | 3.0 | Non-nucleophilic Base |
| Anhydrous DMF | - | Aprotic Polar Solvent |
| Typical Yield | 60-95% (substrate dependent) |
Protocol 3: Reduction to (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
Scientific Rationale: The reduction of an ester to a primary alcohol provides a different synthetic handle for diversification, enabling reactions such as etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution. Esters are relatively unreactive carbonyl compounds due to the resonance donation from the alkoxy oxygen.[4] Consequently, they are resistant to reduction by mild hydride reagents like sodium borohydride (NaBH₄). A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required.[5][6] The mechanism involves the delivery of two hydride ions. The first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release an aldehyde and a lithium aluminum alkoxide species. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon acidic workup. Due to the high reactivity of LiAlH₄, the reaction must be conducted under strictly anhydrous conditions and quenched carefully.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Carefully add a solution of LiAlH₄ in THF (e.g., 1M solution, 1.5-2.0 equiv) dropwise via the dropping funnel. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Quenching (Fieser Workup): Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, sequential, and dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or EtOAc.
-
Concentration: Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography if necessary, though it is often clean enough for subsequent steps.
Data Summary: Ester Reduction
| Reagent/Parameter | Molar Equiv. | Purpose |
| Methyl 4'-(CF₃)-biphenyl-4-carboxylate | 1.0 | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 - 2.0 | Reducing Agent |
| Anhydrous THF | - | Anhydrous Solvent |
| Water & 15% NaOH | As per Fieser protocol | Quenching Agents |
| Typical Yield | 85-98% |
References
- Vertex AI Search, "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH", accessed January 14, 2026.
- Vertex AI Search, "Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry", accessed January 14, 2026.
- Vertex AI Search, "(2a) methyl [1,1'-biphenyl]-4-carboxylate. - The Royal Society of Chemistry", accessed January 14, 2026.
- Vertex AI Search, "Synthesis of 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl...
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- Vertex AI Search, "Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling - Benchchem", accessed January 14, 2026.
- Vertex AI Search, "Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies", accessed January 14, 2026.
- Vertex AI Search, "A Quick Guide to Reductions in Organic Chemistry", accessed January 14, 2026.
- Vertex AI Search, "Methyl 4'-fluoro-4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl] - Matrix Scientific", accessed January 14, 2026.
- Vertex AI Search, "Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC", accessed January 14, 2026.
- Vertex AI Search, "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner", accessed January 14, 2026.
- Vertex AI Search, "Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals", accessed January 14, 2026.
- Vertex AI Search, "Reduction of esters - YouTube", accessed January 14, 2026.
- Vertex AI Search, "Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives - PubMed", accessed January 14, 2026.
- Vertex AI Search, "REDUCTIONS 30 Carey & Sundberg Chapter 5 problems: 1a,b,c,d,f,h,j; 2; 3a-g, n,o; 4b,j,k,l", accessed January 14, 2026.
- Vertex AI Search, "WO2017194663A1 - Selective reduction of esters to alcohols - Google P
- Vertex AI Search, "Synthesis of N-trifluoromethyl amides from carboxylic acids - eScholarship.org", accessed January 14, 2026.
- Vertex AI Search, "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI", accessed January 14, 2026.
- Vertex AI Search, "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI", accessed January 14, 2026.
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- Vertex AI Search, "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo", accessed January 14, 2026.
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Application Notes & Protocols: The Strategic Use of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate in the Synthesis of High-Performance Liquid Crystals
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the application of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate as a pivotal intermediate in the synthesis of advanced liquid crystal (LC) materials. We delve into the causality behind its molecular design, detailing its role in dictating the final mesomorphic and electro-optical properties. This guide furnishes field-proven, step-by-step protocols for the synthesis of the intermediate itself via Suzuki-Miyaura cross-coupling, its subsequent conversion into a target liquid crystal molecule, and the rigorous characterization of the final product. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure purity and structural integrity.
Introduction: The Architectural Significance of a Fluorinated Biphenyl Core
Liquid crystal design is a meticulous exercise in molecular engineering, where every functional group is strategically placed to influence the material's bulk properties. This compound is a highly valuable building block in this field. Its structure is composed of three key components, each imparting specific characteristics:
-
The [1,1'-biphenyl] Core: This rigid, elongated core is fundamental for establishing the molecular anisotropy required for liquid crystallinity. The planarity and length of the biphenyl system promote the parallel alignment of molecules, which is the hallmark of the nematic and smectic mesophases.[1]
-
The Terminal Trifluoromethyl (-CF3) Group: The incorporation of fluorine, particularly as a -CF3 group, is a critical strategy in modern LC design.[2] This strongly electron-withdrawing group serves multiple functions:
-
Thermal and Chemical Stability: The high strength of the C-F bond imparts exceptional stability to the final molecule.[3]
-
Modulation of Dielectric Anisotropy (Δε): The -CF3 group's high dipole moment significantly influences the molecule's interaction with an electric field, a key parameter for display applications.
-
Viscosity Reduction: Fluorinated LCs often exhibit lower viscosity, which translates to faster switching times in electro-optical devices.[3]
-
Mesophase Behavior: The steric bulk and electronic nature of the -CF3 group can suppress the formation of undesirable smectic phases, widening the useful nematic range.[4]
-
-
The Methyl Ester (-COOCH3) Group: This functional group serves as a versatile chemical handle. While it can be part of a final LC structure, it is more commonly used as a precursor to a carboxylic acid, which can then be esterified with various mesogenic or aliphatic alcohols to generate a diverse library of liquid crystal materials.[5]
This guide will focus on a representative synthetic pathway: the synthesis of the title compound and its subsequent use to create a target nematic liquid crystal, 4-pentylphenyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate .
Physicochemical Properties of the Core Intermediate
A clear understanding of the starting material's properties is essential for reaction planning and safety.
| Property | Value | Source |
| IUPAC Name | This compound | Appchem |
| CAS Number | 127783-73-7 | [6] |
| Molecular Formula | C₁₅H₁₁F₃O₂ | [6] |
| Molecular Weight | 280.24 g/mol | [6] |
| Appearance | White to off-white crystalline solid | Typical |
| MDL Number | MFCD06204112 | [6] |
Synthesis of the Core Intermediate: A Suzuki-Miyaura Approach
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry standard for constructing biphenyl cores due to its high yields, functional group tolerance, and readily available precursors.[7][8]
Caption: Suzuki-Miyaura cross-coupling workflow for intermediate synthesis.
Protocol 3.1: Synthesis of this compound
This protocol details the palladium-catalyzed coupling of methyl 4-bromobenzoate with 4-(trifluoromethyl)phenylboronic acid.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq) and 4-(trifluoromethyl)phenylboronic acid (1.1 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02 eq), to the flask.
-
Solvent and Base: Add anhydrous toluene to achieve a substrate concentration of ~0.2 M, followed by the 2 M aqueous solution of K₂CO₃ (2.0 eq).
-
Inerting the System: Purge the reaction mixture by bubbling nitrogen or argon gas through the solution for 20 minutes. This step is critical as oxygen can deactivate the palladium(0) catalyst.
-
Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring under a continuous positive pressure of nitrogen.
-
Monitoring: Monitor the reaction's progress via Thin Layer Chromatography (TLC), typically using a hexane/ethyl acetate eluent system. The disappearance of the starting aryl bromide indicates completion (typically 8-16 hours).
-
Work-up:
-
Cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Add deionized water and separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
Application Protocol: From Intermediate to Nematic Liquid Crystal
The true utility of the title compound is realized in its conversion to a final LC material. The following protocol outlines a two-step process: saponification of the methyl ester to the carboxylic acid, followed by an esterification (e.g., Steglich esterification) with a phenol to attach the flexible alkyl tail.
Caption: Two-step synthesis of a target liquid crystal from the core intermediate.
Protocol 4.1: Saponification to Carboxylic Acid Intermediate
-
Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reaction: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting ester.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. A white precipitate of the carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This product, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, is often pure enough for the next step.
-
Protocol 4.2: Steglich Esterification to Final Liquid Crystal
-
Vessel Preparation: To an oven-dried flask under a nitrogen atmosphere, add the carboxylic acid from Protocol 4.1 (1.0 eq), 4-pentylphenol (1.05 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Solvent: Dissolve the components in anhydrous dichloromethane (DCM).
-
Coupling Agent: Cool the solution to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up:
-
Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product must be meticulously purified to exhibit well-defined liquid crystalline properties.[9] This is typically achieved by multiple recrystallizations from a suitable solvent (e.g., ethanol or heptane) until the phase transition temperatures are sharp and reproducible.
Characterization and Validation
Confirming the structure and characterizing the mesomorphic properties are essential to validate the synthesis.
Caption: Workflow for the comprehensive characterization of the synthesized liquid crystal.
Structural Confirmation
-
¹H NMR: Will show characteristic aromatic proton signals for the biphenyl core and the pentylphenyl group, as well as aliphatic signals for the pentyl chain.
-
¹³C NMR: Will confirm the total carbon count and show a characteristic quartet for the carbon of the -CF3 group due to C-F coupling.[3]
-
¹⁹F NMR: Will show a singlet corresponding to the three equivalent fluorine atoms of the -CF3 group.[3]
-
FT-IR: Will show a strong carbonyl (C=O) stretch for the ester group (~1735 cm⁻¹) and C-F stretching bands.
-
HRMS: Will confirm the exact molecular weight and elemental formula of the target compound.
Mesophase Characterization
The liquid crystalline behavior is investigated using thermal analysis techniques.[1][10][11]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes. A typical heating and cooling cycle will reveal the melting point (Crystal to Nematic/Smectic) and the clearing point (Nematic to Isotropic).
Table: Representative DSC Data for Target LC
| Transition | Temperature (°C) on Heating | Enthalpy (ΔH) (kJ/mol) | Temperature (°C) on Cooling |
|---|---|---|---|
| Cr → N | 85.2 | 22.5 | 55.8 |
| N → I | 145.6 | 0.8 | 145.1 |
Note: Cr = Crystal, N = Nematic, I = Isotropic. The observation of a transition on cooling that occurs at a lower temperature than on heating (supercooling) is common.
-
Polarized Optical Microscopy (POM): POM allows for the visual identification of LC phases by their unique optical textures. Upon cooling from the isotropic liquid (which appears black under crossed polarizers), the formation of the nematic phase would be indicated by the appearance of a characteristic texture, such as a Schlieren or marbled texture.
References
- The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Chemical Synthesis and Purity of 4-Cyano-4'-pentylbiphenyl: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, Oxford Academic.
- 4-Cyano-4'-pentylbiphenyl. Wikipedia.
- Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC, PubMed Central.
- Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC - PubMed Central.
- Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group. Taylor & Francis Online.
- Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety.
- The influence of fluorine terminal group and flexible spacers on properties of the liquid crystal dimers. Taylor & Francis Online.
- Synthesis and Properties of New Liquid Crystals Containing Trifluoromethylamino Group. Chemistry Letters, Oxford Academic.
- Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online.
- Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Utilizing 4-Fluoroanisole. Benchchem.
- Nematic Liquid Crystals with a Trifluoromethyl Group.
- Methyl 4'-(trifluoromethyl)
- Chapter 5. Liquid Crystals.
- Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media.
- Synthesis and mesomorphic properties of four-ring fluorinated liquid crystals with trifluoromethyl group. Figshare.
- Synthesis of Liquid Crystals. University of Colorado Boulder.
- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI.
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The Alchemist's Guide to Biaryl Construction: A Comparative Protocol for Complex Biphenyl Synthesis via Cross-Coupling Reactions
Introduction: The Enduring Significance of the Biphenyl Moiety
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone of molecular design. Its unique conformational properties and ability to present functional groups in a defined three-dimensional space have cemented its status as a privileged structure in a vast array of pharmaceuticals, agrochemicals, and organic electronics. The synthesis of these vital structures, particularly those bearing complex substitution patterns, presents a significant challenge to the synthetic chemist. This application note provides a comprehensive, experience-driven guide to the three most powerful palladium-catalyzed cross-coupling reactions for the synthesis of complex biphenyls: the Suzuki-Miyaura, Stille, and Negishi reactions.
This document moves beyond a simple recitation of protocols. It is designed to provide researchers, scientists, and drug development professionals with the causal understanding necessary to select the optimal reaction for a given synthetic challenge, troubleshoot common issues, and execute these powerful transformations with confidence and safety.
Comparative Overview of Key Cross-Coupling Reactions
The choice of a cross-coupling strategy is dictated by a careful consideration of factors including functional group tolerance, steric hindrance, availability of starting materials, and toxicity of reagents and byproducts. The following table provides a high-level comparison of the Suzuki-Miyaura, Stille, and Negishi reactions to guide initial selection.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (e.g., boronic acids, esters) | Organostannane (e.g., tributyltin derivatives) | Organozinc |
| Key Advantages | Commercially available and diverse reagents, low toxicity of byproducts, mild reaction conditions.[1][2] | High functional group tolerance, stable and isolable organometallic reagents.[3][4] | High reactivity, excellent functional group tolerance, effective for sterically hindered substrates.[5][6] |
| Key Disadvantages | Base sensitivity of some substrates, potential for protodeboronation. | High toxicity of organotin reagents and byproducts, requiring specialized handling and workup.[4][7] | Moisture and air sensitivity of organozinc reagents, often requiring in situ preparation.[5] |
| Typical Catalyst | Palladium complexes with phosphine or N-heterocyclic carbene (NHC) ligands. | Palladium complexes, often with phosphine ligands.[3] | Palladium or Nickel complexes with phosphine or NHC ligands.[5][8] |
| Common Applications | Broad applicability in pharmaceutical and academic research for a wide range of biphenyls.[1][9] | Total synthesis of complex natural products where mild conditions are paramount.[3][10] | Synthesis of highly functionalized and complex molecules, including heterocyclic systems.[8][11] |
Deep Dive into the Methodologies
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling reaction for biphenyl synthesis due to its operational simplicity and the low toxicity of its boron-based reagents.[1]
Mechanism of Action: The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the biphenyl product and regenerate the catalyst.[12]
Protocol: Synthesis of a Sterically Hindered Biphenyl
This protocol details the synthesis of a tetra-ortho-substituted biphenyl, a challenging transformation that highlights the power of modern Suzuki-Miyaura catalysis.
Materials:
-
Aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)
-
Arylboronic acid (e.g., 2,6-dimethylphenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Troubleshooting Suzuki-Miyaura Reactions:
| Problem | Probable Cause | Suggested Solution |
| Low Yield | Inefficient catalyst turnover | Use a more electron-rich, bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand. |
| Protodeboronation of the boronic acid | Use anhydrous conditions, a milder base (e.g., K₂CO₃), or a more stable boronic ester (e.g., pinacol or MIDA). | |
| Homocoupling of Boronic Acid | Presence of O₂ leading to Pd(II) species | Ensure thorough degassing of solvents and reaction vessel. Use a Pd(0) precatalyst. |
| Dehalogenation of Aryl Halide | Presence of water and base | Use anhydrous solvents and a non-hydroxide base. |
The Stille Coupling: Taming Toxicity for Functional Group Tolerance
The Stille reaction is renowned for its exceptional functional group tolerance and the stability of its organostannane reagents, making it a powerful tool in the total synthesis of complex natural products.[3][4] However, the high toxicity of organotin compounds necessitates stringent safety precautions.[7]
Mechanism of Action: The catalytic cycle of the Stille coupling is analogous to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[4]
Protocol: Synthesis of a Functionalized Biphenyl in a Natural Product Synthesis Context
Materials:
-
Aryl halide (e.g., a complex fragment with an iodide) (1.0 mmol)
-
Organostannane (e.g., a functionalized aryl tributyltin) (1.1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., P(2-furyl)₃, 10 mol%)
-
Solvent (e.g., Anhydrous THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
All glassware must be oven-dried and cooled under an inert atmosphere.
-
To a Schlenk flask, add the aryl halide, palladium catalyst, and ligand.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent dropwise via syringe.
-
Heat the reaction to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature and proceed with a tin-removal workup.
Troubleshooting Stille Reactions:
| Problem | Probable Cause | Suggested Solution |
| Low Yield | Slow transmetalation | Add a copper(I) co-catalyst (e.g., CuI) to accelerate this step. |
| Catalyst deactivation | Use a more robust ligand, such as an electron-rich phosphine or NHC. | |
| Homocoupling of Organostannane | Reaction with Pd(II) precatalyst or radical pathways | Use a Pd(0) source and ensure the reaction is free of oxygen. |
| Difficulty in Product Purification | Residual tin byproducts | Employ a fluoride wash (e.g., aqueous KF) or chromatography on K₂CO₃-impregnated silica gel.[7] |
The Negishi Coupling: Harnessing Reactivity for Complex Targets
The Negishi coupling utilizes highly reactive organozinc reagents, enabling the formation of C-C bonds under mild conditions and with excellent functional group tolerance, even in the presence of sensitive functionalities like esters and ketones.[6]
Mechanism of Action: The catalytic cycle mirrors that of the Suzuki and Stille reactions. The high reactivity of the organozinc reagent often leads to a rapid transmetalation step.[8]
Protocol: Synthesis of a Heterocyclic Biphenyl
Materials:
-
Aryl halide (e.g., 2-bromopyridine) (1.0 mmol)
-
Organozinc reagent (e.g., phenylzinc chloride, 0.5 M in THF) (1.2 mmol, 2.4 mL)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Solvent (e.g., Anhydrous THF, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add anhydrous, degassed THF via syringe.
-
Add the organozinc solution dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C for 2-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting Negishi Reactions:
| Problem | Probable Cause | Suggested Solution |
| Low Yield | Decomposition of organozinc reagent | Prepare the organozinc reagent fresh and use it immediately. Ensure strictly anhydrous conditions. |
| Incomplete reaction | Use a more active catalyst system, such as a Pd-NHC complex or a Ni catalyst for less reactive aryl chlorides.[11] | |
| Functional Group Incompatibility | Reaction of organozinc with acidic protons (e.g., -OH, -NH₂) | Protect sensitive functional groups prior to the coupling reaction. Alternatively, use a less basic organozinc reagent or perform the reaction at low temperature. |
| Side reactions | β-hydride elimination in sp³-sp² couplings | Use a nickel catalyst with a bulky ligand, which can suppress this side reaction.[8] |
Safety, Handling, and Waste Disposal
General Precautions: All cross-coupling reactions should be performed in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Suzuki-Miyaura:
-
Handling: Boronic acids are generally stable solids, but some can be hygroscopic.
-
Waste Disposal: Aqueous waste containing boronic acid byproducts should be collected and disposed of as chemical waste. Palladium-containing waste should be collected separately for potential recovery.[13][14]
Stille:
-
Handling: EXTREME CAUTION IS REQUIRED. Organotin reagents are highly toxic and can be absorbed through the skin.[7] Always use double gloves and work in a designated area of the fume hood. A dedicated set of glassware is recommended.
-
Quenching and Workup: Unreacted organostannanes can be quenched with an aqueous solution of KF, which precipitates the tin as an insoluble fluoride salt that can be filtered off.[7]
-
Waste Disposal: All organotin-contaminated waste, including glassware rinse, filter cakes, and aqueous layers, must be collected in a dedicated, clearly labeled hazardous waste container.[15] Glassware should be decontaminated by soaking in a bleach or 1 M KOH solution overnight before standard washing.[16][17]
Negishi:
-
Handling: Organozinc reagents can be pyrophoric, especially if prepared from highly activated zinc. They are extremely sensitive to air and moisture. Always handle them under a strict inert atmosphere using syringe techniques.
-
Quenching: Carefully quench reactions with saturated aqueous NH₄Cl or dilute HCl behind a blast shield, as the quenching can be exothermic.
-
Waste Disposal: Aqueous waste containing zinc salts should be collected as heavy metal waste. Palladium- or nickel-containing waste should be segregated.
Conclusion and Future Outlook
The Suzuki-Miyaura, Stille, and Negishi reactions are indispensable tools for the synthesis of complex biphenyls. The Suzuki-Miyaura reaction offers a balance of reactivity, operational simplicity, and low toxicity, making it the first choice for many applications. The Stille coupling, despite its toxicity concerns, provides unparalleled functional group tolerance, which is critical in the late stages of complex natural product synthesis. The Negishi reaction's high reactivity and functional group compatibility make it ideal for challenging substrates and the construction of highly functionalized molecules.
The continued development of more active and robust catalyst systems, particularly those based on N-heterocyclic carbene ligands and earth-abundant metals, will undoubtedly expand the scope and utility of these reactions.[18] As our understanding of their intricate mechanisms deepens, we can expect the rational design of new catalysts and protocols that will enable the synthesis of ever more complex and impactful biphenyl-containing molecules, driving innovation in medicine and materials science for years to come.
References
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Williams, R. M. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available from: [Link]
-
Baltus, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Doctoral dissertation, Dublin City University]. Available from: [Link]
-
Wikipedia contributors. (2024). Negishi coupling. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Liu, W., Zhou, X., Mei, G., & Li, Y. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-188. Available from: [Link]
-
Wikipedia contributors. (2024). Stille reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Ahmad, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2395-2408. Available from: [Link]
-
S. M. A. H. Siddiki, et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20087-20121. Available from: [Link]
-
S. M. A. H. Siddiki, et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20087-20121. Available from: [Link]
-
Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527-12530. Available from: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Current Organic Synthesis, 9(3), 356-388. Available from: [Link]
-
Watson, D. A. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(20), 7439-7442. Available from: [Link]
-
J&K Scientific. (2025). Negishi Cross-Coupling. J&K Scientific LLC. Available from: [Link]
-
Bellina, F., & Rossi, R. (2021). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. Angewandte Chemie International Edition, 60(19), 10632-10636. Available from: [Link]
-
Knochel, P., & Krasovskiy, A. (2009). Negishi Cross-Couplings Compatible with Unprotected Amide Functions. Angewandte Chemie International Edition, 48(31), 5829-5832. Available from: [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds? r/chemistry. Available from: [Link]
-
Organic Chemistry Portal. Negishi Coupling. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives? ResearchGate. Available from: [Link]
-
Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available from: [Link]
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Reddit. (2022). Dealing with Organotin reactions. r/chemistry. Available from: [Link]
-
Chen, W., & Xi, Z. (2008). Efficient Negishi Coupling Reactions of Aryl Chlorides Catalyzed by Binuclear and Mononuclear Nickel−N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry, 73(21), 8497-8501. Available from: [Link]
-
Knochel, P., & Gommermann, N. (2014). Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. Organic Letters, 16(15), 4054-4057. Available from: [Link]
-
Kita, Y., & Fujioka, H. (2017). Natural product syntheses using biaryl coupling reactions. Journal of Synthetic Organic Chemistry, Japan, 75(8), 850-863. Available from: [Link]
-
S. M. A. H. Siddiki, et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 20087-20121. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Welch, C. J., et al. (2015). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 5(3), 1654-1662. Available from: [Link]
-
Vapourtec. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Vapourtec. Available from: [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
ResearchGate. (2021). Scalable Negishi Coupling between Organozinc Compounds and (Hetero)Aryl Bromides under Aerobic Conditions when using Bulk Water or Deep Eutectic Solvents with no Additional Ligands. ResearchGate. Available from: [Link]
-
Welch, C. J., et al. (2015). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 5(3), 1654-1662. Available from: [Link]
-
Nechayev, M., et al. (2022). Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions. ChemRxiv. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
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Wang, D., & Wang, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 103. Available from: [Link]
-
Tang, W., et al. (2012). Tetra-ortho-Substituted Biaryls Through Palladium-Catalyzed Suzuki—Miyaura Couplings with a Diaminochlorophosphine Ligand. Angewandte Chemie International Edition, 51(41), 10329-10332. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available from: [Link]
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Application Notes and Protocols for the Scalable Synthesis of Biphenyl Intermediates
Introduction: The Strategic Importance of Biphenyl Scaffolds and Scalable Synthesis
Biphenyl derivatives are privileged structural motifs in modern chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials such as fluorescent layers in organic light-emitting diodes (OLEDs).[1] Their prevalence in medicinally active compounds and marketed drugs underscores the critical need for robust, efficient, and scalable methods for their synthesis.[2] This guide provides a detailed examination of the experimental procedures for scaling up the synthesis of biphenyl intermediates, with a focus on practical application, scientific integrity, and safety. We will delve into the most industrially relevant palladium-catalyzed cross-coupling reactions, offering field-proven insights into process optimization and scale-up considerations.
Choosing the Right Path: A Comparative Overview of Key Coupling Reactions
The formation of the biaryl C-C bond is most commonly achieved through transition metal-catalyzed cross-coupling reactions.[3] The choice of method is dictated by factors such as substrate scope, functional group tolerance, cost of reagents, and scalability. Below is a comparative analysis of the most prominent methods.
| Reaction | Organometallic Reagent | Advantages | Disadvantages | Scalability |
| Suzuki-Miyaura Coupling | Organoboron (Boronic acids/esters) | Mild reaction conditions, high functional group tolerance, commercial availability of reagents, low toxicity of byproducts.[4] | Potential for protodeboronation of boronic acids.[5] | Excellent, widely used in industry.[6][7] |
| Stille Coupling | Organotin (Stannanes) | Mild conditions, tolerant of a wide range of functional groups.[1][2] | Toxicity of organotin reagents and byproducts, purification challenges.[8][9] | Good, but toxicity is a major concern.[1] |
| Negishi Coupling | Organozinc | High reactivity, good for coupling sp³, sp², and sp carbons.[10][11] | Air and moisture sensitivity of organozinc reagents.[10] | Moderate, used in specific industrial applications.[10][12][13] |
For the purpose of this guide, we will focus on the Suzuki-Miyaura coupling reaction due to its superior balance of efficiency, functional group tolerance, and greener profile, making it a preferred choice for large-scale industrial synthesis.[7]
Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the critical parameters of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Scalable Suzuki-Miyaura Synthesis of a Biphenyl Carboxylic Acid Derivative
This protocol is adapted from a multikilogram-scale synthesis, demonstrating a robust and scalable process.[6]
Materials and Reagents
| Reagent | Formula | CAS No. | Supplier | Notes |
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | C₁₁H₁₂BrNO | Varies | Custom Synthesis | Starting aryl bromide. |
| 4-Carboxyphenylboronic acid | C₇H₇BO₄ | 14047-29-1 | Commercial | Starting arylboronic acid. |
| Palladium on Carbon (10 wt%) | Pd/C | 7440-05-3 | Commercial | Catalyst. |
| Sodium Carbonate | Na₂CO₃ | 497-19-8 | Commercial | Base. |
| Methanol | CH₃OH | 67-56-1 | Commercial | Solvent. |
| Water | H₂O | 7732-18-5 | Purified | Solvent. |
Experimental Workflow
Caption: A generalized workflow for a scalable Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reactor Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq), 4-carboxyphenylboronic acid (1.1 eq), and 10% Pd/C (0.01 eq).
-
Solvent Addition: Add methanol (5 volumes) and water (2 volumes).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is crucial as the active Pd(0) species can be sensitive to air.[14]
-
Base Addition: Prepare a solution of sodium carbonate (2.5 eq) in water (3 volumes) and degas it by bubbling nitrogen through it for 20 minutes. Add the degassed sodium carbonate solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 75-80 °C) and maintain it at this temperature. The reaction progress should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete (typically when <1% of the starting aryl bromide remains), cool the mixture to 20-25 °C.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the filter cake with methanol.
-
Product Precipitation: Transfer the filtrate to a clean reactor. With stirring, adjust the pH of the solution to 2-3 with concentrated hydrochloric acid. This will precipitate the biphenyl carboxylic acid product.
-
Isolation: Filter the precipitated solid and wash the cake with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
This modified process using Pd/C as a catalyst can lead to improved yields and significantly lower residual palladium levels in the final product, often less than 6 ppm.[6]
Greener Approaches to Biphenyl Synthesis
The principles of green chemistry are increasingly important in industrial applications. For biphenyl synthesis, this often involves the use of more environmentally benign solvents and catalysts.
-
Aqueous Media: The use of water as a solvent in Suzuki-Miyaura coupling reactions is a significant advancement.[15][16][17] Water-soluble ligands can be employed to facilitate the reaction in aqueous phases, allowing for easier catalyst recycling.[18]
-
Alternative Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are considered greener alternatives to traditional solvents like dioxane or THF and have been successfully used in cross-coupling reactions.[19]
-
Catalyst Innovation: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and environmental impact.[20] Heterogeneous catalysts, such as palladium on carbon, are advantageous for their ease of separation and recyclability.[21]
One notable green synthesis of biphenyl carboxylic acids utilizes a water-soluble fullerene-supported PdCl₂ nanocatalyst, achieving high yields at room temperature in water.[15][16]
Safety and Handling in Large-Scale Synthesis
Scaling up chemical reactions introduces safety considerations that must be rigorously addressed.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions are exothermic.[22][23] On a large scale, the heat generated can be significant and must be managed to prevent a runaway reaction. Reaction calorimetry should be performed during process development to understand the thermal profile.
-
Reagent Handling:
-
Pyrophoric Reagents: While not central to the Suzuki reaction, other methods like Negishi coupling involve air- and moisture-sensitive organozinc reagents which require careful handling under an inert atmosphere.[10]
-
Toxic Materials: Stille coupling utilizes highly toxic organotin compounds, necessitating stringent containment and waste disposal protocols.[8]
-
-
Solvent Safety: The choice of solvent should consider not only its chemical properties but also its flammability, toxicity, and environmental impact.[24][25]
-
Hydrogen Peroxide Handling: In some work-up procedures, hydrogen peroxide is used.[26] It is a strong oxidizer and should be handled with appropriate personal protective equipment.
Purification of Biphenyl Intermediates
The purity of the biphenyl intermediate is critical for subsequent steps in a synthetic sequence. Common purification methods include:
-
Crystallization: This is a highly effective method for purifying solid biphenyl derivatives on a large scale.[27] The choice of solvent is crucial for obtaining high purity and yield.
-
Distillation: For liquid or low-melting biphenyls, vacuum distillation can be an effective purification technique.[28]
-
Chromatography: While widely used on a laboratory scale, column chromatography can be less practical and more expensive for large-scale purification but may be necessary for challenging separations.[29][30]
-
Extraction: Liquid-liquid extraction is a standard work-up procedure to remove inorganic salts and other water-soluble impurities.[31]
Conclusion
The scalable synthesis of biphenyl intermediates is a cornerstone of modern pharmaceutical and materials science. The Suzuki-Miyaura coupling stands out as a particularly robust and versatile method for industrial applications. By understanding the underlying reaction mechanism, carefully selecting reagents and conditions, and prioritizing safety and green chemistry principles, researchers and drug development professionals can successfully scale up the synthesis of these vital chemical building blocks.
References
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). Semantic Scholar. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). Semantic Scholar. [Link]
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). ChemRxiv. [Link]
-
Negishi coupling. (n.d.). Wikipedia. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (2019). ResearchGate. [Link]
-
Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (n.d.). ResearchGate. [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). ResearchGate. [Link]
-
Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. (n.d.). ResearchGate. [Link]
-
Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. (n.d.). ACS Publications. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. [Link]
-
Gram-scale reaction for the synthesis of biphenyl. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Université de Bourgogne. [Link]
-
A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. (n.d.). Scirp.org. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
- Process for purifying biphenyl. (n.d.).
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI. [Link]
-
Negishi Coupling. (2016). The Royal Society of Chemistry. [Link]
-
End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. [Link]
-
Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. (n.d.). ACS Publications. [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. (n.d.). ACS Green Chemistry. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. [Link]
-
Biphenyl Purification: Chromatography Lab. (n.d.). Studylib. [Link]
-
Comparison of four methods of biphenyl synthesis in terms of toxicity... (n.d.). ResearchGate. [Link]
-
The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (n.d.). ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). York Research Database. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2022). Purdue College of Engineering. [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). ACS Publications. [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Processes for the preparation of biphenyl compounds. (n.d.).
-
Biphenyl Preparation from Bromobenzene. (2023). YouTube. [Link]
-
Synthesis of parent biphenyl via Stille cross coupling. (n.d.). ResearchGate. [Link]
-
The synthesis of biphenyls via the Stille reaction, catalyzed by 17 wt%... (n.d.). ResearchGate. [Link]
-
Greener Approaches to Cross-Coupling. (n.d.). The Royal Society of Chemistry. [Link]
-
Model biphenyl reaction. (2018). ResearchGate. [Link]
-
Purification of synthesis intermediates. (n.d.). Séché Environnement. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (n.d.). ResearchGate. [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. [Link]
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- 31. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for Trifluoromethylated Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving trifluoromethylated (CF₃) substrates. The incorporation of the CF₃ group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity. However, its powerful electron-withdrawing nature introduces distinct challenges into the catalytic cycle of the Suzuki coupling.
This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights and actionable troubleshooting strategies. We will move beyond simple protocols to explore the causal relationships behind reaction parameters, enabling you to rationally design and optimize your experiments for these demanding substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my reaction showing low to no yield? This is the most common and frustrating issue.
Low conversion is a multifaceted problem when dealing with CF₃-substituted aryl halides. The strong electron-withdrawing effect of the trifluoromethyl group makes the aryl halide an excellent partner for oxidative addition but can simultaneously hinder other key steps in the catalytic cycle.[1][2] Let's break down the potential culprits.
Potential Cause 1: Ineffective Catalyst System (Palladium Source & Ligand)
The heart of the Suzuki reaction is the palladium catalyst. For CF₃-substrates, a generic catalyst system is often insufficient.
-
The "Why": The electron-deficient nature of the CF₃-aryl halide accelerates the initial oxidative addition to the Pd(0) center.[3] However, the subsequent reductive elimination step, which forms the desired C-C bond, can become rate-limiting. To overcome this, the palladium center needs to be sufficiently electron-rich and sterically tailored to facilitate this final step.
-
Troubleshooting & Optimization:
-
Switch to Electron-Rich, Bulky Ligands: Standard ligands like triphenylphosphine (PPh₃) are often inadequate. The solution lies in using specialized biaryldialkyl monophosphine ligands, commonly known as Buchwald ligands .[1][4] These ligands possess the ideal combination of steric bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination.[1]
-
Use Modern Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using pre-formed palladacycle precatalysts (e.g., G3 or G4-type). These are often more robust, air-stable, and generate the active catalyst more reliably.[1]
-
Recommended Catalyst & Ligand Systems for CF₃ Substrates
| Catalyst/Ligand System | Key Advantages | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered and electron-poor aryl chlorides/bromides.[1] | 1-2 | A go-to system for challenging couplings. |
| Pd(OAc)₂ / SPhos | High activity for a broad range of substrates, including electron-deficient ones.[5] | 1-2 | Another highly effective Buchwald ligand. |
| XPhos Pd G2/G3 | Air-stable, reliable precatalyst. Simplifies reaction setup.[6] | 2-3 | Ideal for reproducibility and high-throughput screening. |
| PdCl₂(dppf) | Good starting point for initial screening; relatively air-stable.[1] | 2-5 | May require higher temperatures and is often less active than Buchwald systems for this substrate class. |
| Pd(PPh₃)₄ | A pre-formed Pd(0) source, no in situ reduction needed. | 2-5 | Can be sensitive to air and often requires higher temperatures.[1][5] |
Potential Cause 2: Suboptimal Base Selection
The base is not merely a spectator; it is a critical reagent in the rate-determining transmetalation step.[1][7]
-
The "Why": The base activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which is necessary for the transfer of the aryl group to the palladium center.[7] An incorrect choice can lead to failed activation or unwanted side reactions.
-
Troubleshooting & Optimization:
-
Screen Bases: The ideal base is often substrate-dependent. A screening of common bases is highly recommended.[1]
-
Consider Strength & Solubility: For difficult couplings, a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) is often effective.[1] Potassium Phosphate (K₃PO₄) is another strong contender, particularly in anhydrous conditions to prevent side reactions.[8] Potassium Carbonate (K₂CO₃) is a standard choice but may be less effective for these challenging substrates.[7]
-
Address Solubility Issues: Many inorganic bases have poor solubility in common organic solvents. Ensure vigorous stirring and consider using finely powdered base. A small amount of water in solvents like dioxane or THF can sometimes improve solubility and facilitate boronate formation, but must be used judiciously to avoid protodeboronation.[9]
-
Question 2: My boronic acid is decomposing, leading to protodeboronation. How can I prevent this?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway, especially with electron-rich or heteroaryl boronic acids and the often harsh conditions required for coupling with electron-deficient partners.[8][9]
-
The "Why": This side reaction is often exacerbated by strong bases and the presence of water or other protic sources.[7][9] The C-B bond is cleaved, effectively destroying your nucleophilic partner.
-
Troubleshooting & Optimization:
-
Use Milder Bases: If your substrate allows, switch to a milder base like Potassium Fluoride (KF).[1]
-
Employ Anhydrous Conditions: Strictly anhydrous conditions can significantly suppress protodeboronation. Using a base like K₃PO₄ in a dry solvent (e.g., anhydrous toluene or dioxane) is a common strategy.[8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. Pinacol esters (BPin) , MIDA esters, or potassium trifluoroborate salts (BF₃K) are significantly more robust against protodeboronation and are now standard practice for challenging couplings.[6][9]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. Elevated temperatures can accelerate the rate of protodeboronation.[9]
-
Visualizing the Troubleshooting Workflow
When a reaction fails, a systematic approach is key. The following flowchart outlines a logical decision-making process for troubleshooting.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Optimized Protocols & Methodologies
General Protocol for Suzuki Coupling with a CF₃-Aryl Bromide
This protocol provides a robust starting point and should be optimized for each specific substrate combination.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the CF₃-aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.). The base should be finely powdered.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand if required.
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. If not using a glovebox, perform at least three vacuum/backfill cycles.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9][10]
The Suzuki-Miyaura Catalytic Cycle: Emphasis on CF₃-Substrates
Understanding the catalytic cycle is crucial for rational optimization. The electron-withdrawing CF₃ group primarily impacts the oxidative addition and reductive elimination steps.
Caption: The Suzuki-Miyaura Catalytic Cycle for CF₃ Substrates.
References
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. (2017). ResearchGate. Available at: [Link]
-
Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2023). Dalton Transactions. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Available at: [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.). PubMed Central. Available at: [Link]
-
Douglas, J., et al. (2017). Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. PubMed Central. Available at: [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Le, C. M., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Le, C. M., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. Available at: [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2000). Semantic Scholar. Available at: [Link]
-
Ahrens, T., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central. Available at: [Link]
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. (2025). ResearchGate. Available at: [Link]
-
Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. (n.d.). RECERCAT. Available at: [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. Available at: [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PubMed Central. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. Available at: [Link]
-
Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. (n.d.). ResearchGate. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters. Available at: [Link]
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (n.d.). PubMed Central. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). ResearchGate. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (1998). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides. (2015). Journal of the American Chemical Society. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Reaction Chemistry & Engineering. Available at: [Link]
-
Optimization of the Suzuki-Miyaura Cross-coupling. (2015). ResearchGate. Available at: [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][11]-Fused Indole Heterocycles. (2014). ACS Publications. Available at: [Link]
-
Straightforward Synthesis of CF3-Substituted Triarylethenes by Stereoselective Threefold Cross-Coupling Reactions. (2025). ResearchGate. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). UC San Diego. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven solutions for common purification challenges encountered with this important synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude product?
Your impurity profile is almost certainly dictated by the synthetic route used. The most common method for synthesizing this class of biphenyls is the Suzuki-Miyaura cross-coupling reaction.[1][2] Consequently, you should anticipate several classes of byproducts:
-
Homocoupling Products: These are dimers of your starting materials, such as biphenyls formed from two molecules of your aryl halide or two molecules of your boronic acid.[1][3]
-
Unreacted Starting Materials: Residual aryl halide (e.g., 1-chloro- or 1-bromo-4-(trifluoromethyl)benzene) and the boronic acid/ester (e.g., methyl 4-boronobenzoate).
-
Protodeboronation/Dehalogenation Products: These are "reduced" impurities where the boronic acid group is replaced by a hydrogen (protonation) or the halide is removed without coupling.[1]
-
Hydrolysis Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid) if exposed to harsh basic or acidic conditions during the reaction or aqueous workup.[4][5]
-
Catalyst Residues: Residual palladium from the catalyst, which can present as colloidal palladium black.[1]
Q2: My crude product is a dark-colored oil or sticky gum, but it should be a solid. What happened?
This is a strong indicator of a high concentration of impurities. Pure this compound is a solid.[6] The presence of residual solvents, unreacted starting materials, and various byproducts can act as a eutectic mixture, depressing the melting point and preventing crystallization.
-
Expert Advice: Do not attempt direct recrystallization. This will likely result in "oiling out" and poor purification. The most effective strategy is to first subject the entire crude material to flash column chromatography to remove the bulk of the impurities.
Q3: I performed a recrystallization, but my recovery was very low. What went wrong?
Low recovery is a classic recrystallization problem, often traced back to solvent selection and usage.[7]
-
Excess Solvent: Using too much hot solvent to dissolve your crude product will keep a significant portion of it dissolved in the mother liquor even after cooling, drastically reducing your yield.[7]
-
Inappropriate Solvent: A solvent that is too good will dissolve the compound even at low temperatures, leading to poor precipitation.[7][8] Conversely, a solvent that is too poor may not dissolve the compound even at its boiling point. The biphenyl structure requires solvents of intermediate polarity for optimal results.[8]
Q4: How can I confirm if the methyl ester has been hydrolyzed to the carboxylic acid?
The most direct method is Thin-Layer Chromatography (TLC). The carboxylic acid is significantly more polar than the parent methyl ester due to the free hydroxyl group. On a silica gel TLC plate, the carboxylic acid will have a much lower Retention Factor (Rf) and may "streak" if a non-acidified eluent is used. A simple aqueous basic wash (e.g., with NaHCO₃ solution) can selectively extract this acidic impurity from an organic solution of your crude product.
Part 2: Purification Strategy & Protocols
A systematic approach is critical for efficient purification. The choice of method depends entirely on the initial purity of your crude product, which should be assessed by TLC.
Initial Assessment: Diagnostic TLC
Before any purification attempt, analyze your crude material to understand the complexity of the mixture.
Protocol: TLC Analysis
-
Plate: Silica gel 60 F254.
-
Sample Prep: Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Eluent System: A good starting point is a 9:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve an Rf value for the product spot between 0.3 and 0.4.
-
Visualization: Use a UV lamp at 254 nm. The aromatic rings of the product and many impurities will be UV-active.
The TLC result will guide your next steps, as illustrated in the decision tree below.
Caption: Purification strategy decision tree.
Method 1: Recrystallization (For Material >85% Pure)
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]
Table 1: Solvent Selection for Recrystallization
| Solvent | Polarity | Suitability & Rationale |
| Hexane | Low | Poor: Likely to dissolve the compound well even at room temperature, leading to poor recovery.[8] |
| Ethanol | Intermediate | Good Candidate: The polarity is well-matched to dissolve the compound when hot but allow for good crystal formation upon cooling. |
| Isopropanol (IPA) | Intermediate | Excellent Candidate: Similar to ethanol, often provides slightly lower solubility when cold, potentially improving recovery. |
| Methanol | Intermediate | Possible Candidate: Biphenyls show good temperature-dependent solubility in methanol, but its high volatility can be a drawback.[9] |
| Ethanol/Water | Mixed | Excellent Candidate: Dissolve the compound in a minimum of hot ethanol (the "good" solvent), then add hot water (the "poor" solvent) dropwise until turbidity persists. This creates an ideal saturation point for crystallization upon cooling.[8] |
Protocol: Recrystallization from Isopropanol (IPA)
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of IPA (e.g., 3-4 mL) and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding IPA dropwise until all the solid just dissolves. Avoid adding a large excess.
-
(Optional) Hot Filtration: If insoluble impurities (like palladium black) are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold IPA to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Method 2: Flash Column Chromatography (For Material <85% Pure)
This is the workhorse technique for separating complex mixtures based on the differential adsorption of components to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[6][10][11]
Caption: Standard workflow for flash column chromatography.
Protocol: Flash Column Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3. This system will be your primary eluent.
-
Column Packing: Prepare a slurry of silica gel in the nonpolar solvent (hexane). Pour it into your column and allow it to pack under positive pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with the selected solvent system. Start with a slightly more nonpolar mixture than your target eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 9:1, then 8:2) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified product.
Method 3: Preparative HPLC (For Ultra-High Purity >99.5%)
For applications requiring the highest purity, such as reference standard generation or late-stage pharmaceutical development, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Principle: This technique offers much higher resolution than flash chromatography. For this compound, a reversed-phase column is ideal.
-
Stationary Phase: A C18 column is standard, but a Biphenyl stationary phase can offer superior selectivity for aromatic compounds like this one, potentially resolving very similar impurities.[12][13][14][15] Biphenyl phases provide enhanced π-π interactions, which are beneficial for separating aromatic positional isomers or related aromatic byproducts.[12][13]
-
Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typically used. The purified compound is then recovered by removing the solvent from the collected fractions.
References
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024). YouTube.
-
Why is methanol a good solvent to recrystallize biphenyl? | Homework.Study.com. (n.d.). Study.com. [Link]
-
High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. (n.d.). CONICET Digital. [Link]
-
After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were - Brainly. (2019). Brainly.com. [Link]
- CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents. (n.d.).
- US4185027A - Hydrolysis of methyl esters - Google Patents. (n.d.).
-
HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. (1998). EPO. [Link]
-
Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. (2024). Restek. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). Chromatography Online. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Optimizing Suzuki Couplings: The Role of High-Purity Intermediates. (n.d.). Boron-based material manufacturer. [Link]
-
(2a) methyl [1,1'-biphenyl]-4-carboxylate. - The Royal Society of Chemistry. (2015). Royal Society of Chemistry. [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]
-
Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation: Synthetic Communications - Taylor & Francis Online. (n.d.). Taylor & Francis Online. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]
-
Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. - The Royal Society of Chemistry. (2013). Royal Society of Chemistry. [Link]
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. (2016). International Labmate. [Link]
-
c4ob02436b1.pdf - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
hydrolysis of esters - Chemguide. (n.d.). Chemguide. [Link]
-
Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | 127783-73-7 | C15H11F3O2 - Appchem. (n.d.). AppChem. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. rsc.org [rsc.org]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Restek Biphenyl [discover.restek.com]
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- 15. chromatographytoday.com [chromatographytoday.com]
Stability studies of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate under different conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The molecule possesses two key functional groups that dictate its stability profile: the methyl ester and the trifluoromethyl group on the biphenyl core. The primary stability concern is the hydrolysis of the methyl ester linkage, which is a common degradation pathway for esters, especially under acidic or basic conditions.[1] While the trifluoromethyl (-CF3) group is generally considered chemically and metabolically stable due to the high strength of the carbon-fluorine bond, it can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions.[1][2][3] The biphenyl core itself is robust, but the overall molecule can be susceptible to photolytic and oxidative stress.
Q2: How stable is the trifluoromethyl (-CF3) group on the aromatic ring?
A2: The -CF3 group is known to be a highly stable moiety that enhances resistance to metabolic and chemical degradation.[4] Its strong electron-withdrawing nature contributes to the overall stability of the molecule.[5] However, it is not completely inert. Forced degradation studies using strongly basic conditions may lead to the slow hydrolysis of the -CF3 group to a carboxylic acid (-COOH), releasing fluoride ions.[1] This pathway is significantly less favored than the hydrolysis of the ester group.
Q3: What are the essential first steps for assessing the stability of a new batch of this compound?
A3: A systematic approach is crucial. Begin by performing forced degradation studies as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6] These studies intentionally stress the compound under various conditions (hydrolysis, oxidation, photolysis, thermal) to rapidly identify potential degradation pathways and products.[7][8] This process is fundamental for developing and validating a stability-indicating analytical method, which is essential for all subsequent stability testing.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to prove the method's capability without destroying the sample.[6]
Q4: Which analytical technique is most suitable for stability studies of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used technique for stability testing of small molecules like this one.[9][10] An HPLC method is considered "stability-indicating" when it can accurately quantify the decrease of the active compound while simultaneously separating it from all its degradation products and any impurities.[9] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly recommended for identifying the structures of unknown degradation products.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for the definitive structural elucidation of degradants.[10]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you might encounter during your stability experiments.
| Problem / Symptom | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Rapid & Complete Degradation in Basic Solution | Ester Hydrolysis: The methyl ester group is highly susceptible to base-catalyzed hydrolysis (saponification). This is an expected and rapid reaction. | 1. Reduce Stress Conditions: Lower the concentration of the base (e.g., from 1.0 M NaOH to 0.1 M or 0.01 M), decrease the temperature (e.g., from 60°C to room temperature), and shorten the exposure time. The goal of forced degradation is to achieve partial (5-20%) degradation, not complete loss of the parent compound.[6] 2. Time-Point Study: Sample at very early time points (e.g., 5, 15, 30 minutes) to capture the degradation kinetics before the parent compound is fully consumed. |
| No Degradation Observed Under Oxidative Stress (H₂O₂) | 1. Compound Stability: The compound may be inherently stable to the specific oxidative conditions used. 2. Insufficient Stress: The concentration of hydrogen peroxide or the temperature may be too low to initiate oxidation. | 1. Increase Stress Level: Gradually increase the H₂O₂ concentration (e.g., from 3% to 10% or 30%) and/or gently heat the sample (e.g., to 40-50°C).[6][11] 2. Rationale: Oxidation kinetics can be slow. Increasing the concentration of the oxidizing agent and providing thermal energy increases the reaction rate, helping to achieve the target degradation. Be cautious, as oxidation with H₂O₂ can be highly time-sensitive.[6] |
| New Peaks Appear in Control Sample (No Stress) | 1. Solvent Reactivity: The solvent used to dissolve the compound (e.g., methanol, acetonitrile) may be causing degradation or reacting with the compound, especially if not high-purity or if stored improperly. 2. Ambient Light Degradation: The compound may be photolabile, and exposure to laboratory lighting during sample preparation is causing degradation. | 1. Verify Solvent Inertness: Use high-purity, HPLC-grade solvents. Prepare a solution and analyze it immediately and after several hours at room temperature to check for solvent-induced degradation. 2. Protect from Light: Prepare samples under yellow light or in amber glassware to prevent photolytic degradation. Wrap sample vials in aluminum foil as an extra precaution. |
| Poor Resolution Between Parent Peak and Degradant Peaks in HPLC | 1. Suboptimal HPLC Method: The mobile phase, column chemistry, or gradient profile is not adequate to resolve structurally similar compounds. 2. Co-elution: A degradant peak is hiding under the main compound peak, which means the method is not stability-indicating. | 1. Method Optimization: Adjust the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol, which can alter selectivity for aromatic compounds).[12] Modify the pH of the aqueous phase to control the ionization of any acidic degradants.[12] A shallower gradient can also improve the resolution of closely eluting peaks.[12] 2. Change Column Chemistry: If method optimization fails, switch to a different stationary phase. A phenyl-hexyl or biphenyl column can offer unique π-π interactions and provide better selectivity for aromatic compounds compared to a standard C18 phase.[12] |
| Appearance of a New Peak Corresponding to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | Ester Hydrolysis: This is the expected primary degradation product resulting from the cleavage of the methyl ester. | This is a positive result in a forced degradation study as it confirms a key degradation pathway. Use this degradant to validate your analytical method. Ensure the method can resolve and quantify both the parent compound and this carboxylic acid degradant. |
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic or oxidative processes. |
| Humidity | Store in a desiccator or with desiccant | To prevent moisture uptake, which could facilitate hydrolysis of the ester group. |
| Light | Store in an amber vial or protected from light | To prevent potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To minimize the risk of long-term oxidative degradation. |
| pH (in solution) | Prepare solutions in neutral or slightly acidic (pH 4-6) buffered mobile phase for analysis | To avoid the rapid base-catalyzed or slower acid-catalyzed hydrolysis of the ester. |
Table 2: Typical Starting Conditions for Forced Degradation Studies (ICH Guideline Q1A(R2)) [6]
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Several hours to days at RT or elevated temp (e.g., 60°C) | To test the lability of the ester bond to acid-catalyzed hydrolysis. |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Minutes to hours at Room Temperature | To test the lability of the ester bond to the more rapid base-catalyzed hydrolysis. |
| Oxidation | 3-30% H₂O₂ | Up to 24 hours at Room Temperature | To evaluate the molecule's susceptibility to oxidation. |
| Thermal | 60-80°C (Dry Heat) | Several days | To assess the intrinsic thermal stability of the solid compound.[11] |
| Photostability | 1.2 million lux hours & 200 watt hours/m² (UV + Visible) | As per ICH Q1B guideline | To identify potential degradation pathways initiated by light energy.[11] |
Visualized Workflows and Pathways
Potential Degradation Pathways
The primary degradation pathway is the hydrolysis of the ester. A secondary, less likely pathway under harsh conditions is the hydrolysis of the trifluoromethyl group.
Caption: Potential degradation pathways for the target compound.
General Workflow for Stability Assessment
This workflow outlines the logical steps from receiving the compound to generating a final stability report.
Caption: Experimental workflow for a comprehensive stability study.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.[11] This stock will be used for all stress conditions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Due to the expected rapid hydrolysis, sample at early time points (e.g., 15 min, 1h, 4h). Neutralize aliquots with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw aliquots, dilute, and analyze directly.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 7 days.[11] Also, store a solution of the compound (in the stock solution solvent) at 60°C. Periodically dissolve/dilute and analyze.
-
Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A parallel control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples (stressed and controls) using the developed HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method (Starting Point)
Objective: To provide a robust starting method for the separation and quantification of the parent compound and its potential degradants.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan with DAD to find optimal wavelength; start with 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from Protocol 1 to a final concentration of ~50-100 µg/mL using the initial mobile phase composition (70:30 A:B).
Method Validation Principle: This method is considered validated for stability-indicating purposes only after it has been demonstrated that all peaks from the forced degradation study are baseline-resolved from the parent compound peak and from each other. Peak purity analysis using a DAD is essential to confirm that no peaks are co-eluting.[9]
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Link
-
ResolveMass Laboratories Inc. (n.d.). Forced Degradation Testing in Pharma. Link
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Link
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. Link
-
BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Link
-
SciSpace. (2016). Forced Degradation Studies. Link
-
Rocha, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. PubMed. Link
-
Rocha, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Link
-
Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Link
-
ResearchGate. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Link
-
MDPI. (2021). Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. Link
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Link
-
ResearchGate. (2003). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Link
-
Thieme. (n.d.). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes. Link
-
BenchChem. (n.d.). Method development for the HPLC analysis of biphenyltetrols. Link
-
The Royal Society of Chemistry. (n.d.). (2a) methyl [1,1'-biphenyl]-4-carboxylate. Link
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Link
-
MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Link
-
BenchChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. Link
-
Park, K. (n.d.). Assay and Stability Testing. IntechOpen. Link
-
National Center for Biotechnology Information. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Link
-
ResearchGate. (2018). Polychlorinated biphenyl detection in organic solvents with paper-based analytical devices. Link
-
PubChem. (n.d.). 4'-Methyl-4-trifluoromethyl-biphenyl. Link
-
BenchChem. (n.d.). degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions. Link
-
JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Link
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Link
-
ResearchGate. (2023). Thermal stability of used eutectic mixture of biphenyl and diphenyl ether. Link
-
Matrix Scientific. (n.d.). Methyl 4'-fluoro-4-hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]. Link
-
MDPI. (2023). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. Link
-
PubChem. (n.d.). 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-methanol. Link
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Link
-
Google Patents. (1980). US4185027A - Hydrolysis of methyl esters. Link
Sources
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- 4. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
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Technical Support Center: Biphenyl Synthesis Troubleshooting
Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during biaryl synthesis, with a primary focus on Suzuki-Miyaura coupling and considerations for Ullmann reactions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) for Low Conversion Rates
This section addresses the most common and critical questions regarding low yields in biphenyl synthesis.
Q1: My Suzuki-Miyaura reaction has a very low yield or has failed completely. What are the primary factors to investigate?
A1: A low or nonexistent yield in a Suzuki coupling is a frequent issue that can typically be traced back to one of three core areas: the catalyst's activity, the integrity of the reagents, or the reaction conditions. A systematic approach is the most effective way to troubleshoot.[1]
-
Catalyst Inactivity: The heart of the reaction is the Palladium(0) catalyst. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[2] Inefficient reduction or subsequent oxidation can halt the catalytic cycle.[1][2]
-
Reagent Degradation: Boronic acids are susceptible to degradation, particularly through a process called protodeborylation, where the carbon-boron bond is cleaved.[1][3][4] This is especially problematic with heteroaryl boronic acids.[3] The purity of the aryl halide and the quality of the base are also critical.[1]
-
Suboptimal Conditions: The choice of base, solvent, and temperature are all deeply interconnected and crucial for success.[5][6] An inappropriate combination can lead to slow reaction rates or catalyst deactivation.[2]
Q2: How do I know if my palladium catalyst is the problem?
A2: Catalyst deactivation is a primary suspect in failed reactions. The active Pd(0) species is highly sensitive to oxygen.[1]
-
Visual Inspection: Palladium black precipitation is a clear indicator of catalyst aggregation and deactivation.
-
Inert Atmosphere: Insufficient degassing of solvents and reagents, or failure to maintain a positive pressure of an inert gas (e.g., argon or nitrogen), is a common cause of catalyst oxidation.[1]
-
Precatalyst Choice: Some Pd(II) precatalysts are more readily reduced to the active Pd(0) state than others. If you suspect issues with in situ reduction, consider using a precatalyst that forms the active species more easily.[2][3]
Q3: My boronic acid is old. Could this be the cause of the low yield?
A3: Yes, the stability of the boronic acid is critical. Boronic acids can undergo homocoupling or protodeborylation, reducing the amount available for the desired cross-coupling.[3][4]
-
Protodeborylation: This side reaction replaces the boronic acid group with a hydrogen atom, effectively destroying the nucleophilic partner.[3][4] It can be accelerated by moisture and certain pH conditions.[4]
-
Storage and Purity: Always use fresh or properly stored boronic acids.[1] If in doubt about the quality, it is best to use a fresh batch. MIDA (N-methyliminodiacetic acid) boronates offer a more stable alternative for challenging or unstable boronic acids, releasing the boronic acid slowly under the reaction conditions.[3][7]
Q4: I'm using an aryl chloride, and the reaction is not working. What should I change?
A4: Aryl chlorides are less reactive than aryl bromides or iodides, making the oxidative addition step of the catalytic cycle more challenging.[3][8] To overcome this, more robust reaction conditions are often necessary.
-
Ligand Choice: Bulky and electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are essential.[2][3] These ligands increase the electron density on the palladium center, which promotes the oxidative addition of the less reactive aryl chloride.[3][9]
-
Stronger Base: A stronger base may be required to facilitate the reaction with less reactive electrophiles.[8]
-
Higher Temperatures: Increased temperatures can help to overcome the higher activation energy associated with the oxidative addition of aryl chlorides.
Q5: I see multiple spots on my TLC plate, including what looks like a homocoupling product. How can I minimize side reactions?
A5: The formation of homocoupling byproducts (aryl-aryl from the halide or boronic acid coupling with itself) indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Dehalogenation: This occurs when the aryl halide is reduced to an arene. It can happen if the palladium complex reacts with a hydride source in the mixture, such as an alcohol solvent or an amine base.[3]
-
Boronic Acid Homocoupling: This can be promoted by the presence of oxygen and is a sign of potential issues with maintaining an inert atmosphere.
-
Reaction Conditions: Carefully optimizing the stoichiometry of your reagents, the choice of base, and the temperature can help to favor the desired cross-coupling pathway.
Section 2: Systematic Troubleshooting Guide
When faced with a low conversion rate, a structured approach to identifying the root cause is essential. This guide provides a logical workflow for troubleshooting your biphenyl synthesis.
Step 1: Evaluate the Core Reaction Components
The quality and purity of your starting materials are fundamental.
Protocol: Reagent Purity Check
-
Aryl Halide: Assess purity via NMR or GC-MS. If necessary, purify by recrystallization (for solids) or distillation (for liquids).
-
Boronic Acid: Use a fresh, reputable source. Unstable boronic acids, like some heteroaryl variants, should be used immediately after purchase or synthesis. Consider using more stable derivatives like MIDA boronates.[3][7]
-
Base: Use a finely powdered, dry base.[1] Bases should be stored in a desiccator.
-
Solvent: Ensure solvents are anhydrous and properly degassed. The presence of oxygen can deactivate the catalyst, and water can interfere with the reaction, although some Suzuki couplings benefit from aqueous conditions.[1][2][6]
Step 2: Scrutinize the Catalyst System
The catalyst and its associated ligand are the engine of the reaction.
The Catalytic Cycle and Points of Failure
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5][8] Failure at any of these stages will result in low conversion.
Caption: A logical workflow for diagnosing catalyst deactivation.
Protocol: Small-Scale Parallel Reaction Screening
To efficiently optimize conditions, perform a parallel screen of several parameters on a small scale.
-
Setup: Arrange an array of reaction vials in a heating block.
-
Master Mix: Prepare a stock solution of your aryl halide, boronic acid, and solvent to ensure consistent concentrations across all reactions.
-
Variable Addition: To each vial, add the specific catalyst, ligand, and base you wish to test.
-
Execution: Seal the vials, purge with inert gas, and run the reactions at the desired temperature.
-
Analysis: After the designated time, quench the reactions and analyze the conversion rates by LC-MS or GC-MS. This allows for a direct comparison of the effectiveness of different conditions.
By adopting a systematic, evidence-based approach to troubleshooting, you can effectively diagnose and resolve the underlying causes of low conversion rates in your biphenyl synthesis, leading to more efficient and successful outcomes.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). Benchchem.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
- Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis. (n.d.). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Royal Society of Chemistry. [Link]
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9).
- Lima, C., Lima, M. '., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal, 9(5), 1346-1353.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
-
Suzuki reaction. (2023, November 29). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Optimisation of reaction conditions for biaryl synthesis from phenyl boronic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl. (n.d.). Benchchem.
-
Protodeboronation. (2023, October 12). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a a. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research, 51(10), 2638-2649.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13572-13573.
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 14, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
- Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. (2019). Chemical Society Reviews, 48(1), 211-245.
-
Influence of the Base on Pd@MIL‐101‐NH2(Cr) as Catalyst for the Suzuki–Miyaura Cross‐Coupling Reaction. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020).
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Future Medicinal Chemistry, 14(1), 35-49.
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ullmann reaction. (2023, December 2). In Wikipedia. Retrieved January 14, 2026, from [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022).
-
Chemistry Ullmann Reaction. (n.d.). Sathee Jee. Retrieved January 14, 2026, from [Link]
-
Ullmann reaction. (2020, October 22). L.S.College, Muzaffarpur. Retrieved January 14, 2026, from [Link]
-
Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent green synthetic approaches toward Ullmann reaction: a review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ullmann Reaction. (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]
-
Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 14, 2026, from [Link]
-
Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017, February 22). JoVE. Retrieved January 14, 2026, from [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. Retrieved January 14, 2026, from [Link]
-
Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Boronic acid. (2023, December 1). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Catalytic Atroposelective Aryl–Aryl Bond Formation. (n.d.). Organic Reactions. Retrieved January 14, 2026, from [Link]
- Alkyl-(Hetero)Aryl Bond Formation via Decarboxylative Cross-Coupling: A Systematic Analysis. (2017).
-
Aryl-aryl bond formation one century after the discovery of the Ullmann reaction. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Alkyl-(Hetero)Aryl Bond Formation via Decarboxylative Cross-Coupling: A Systematic Analysis. (2017). Semantic Scholar. Retrieved January 14, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Introduction
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a substituted biphenyl derivative that serves as a valuable building block in medicinal chemistry and materials science. Its rigid biphenyl core, coupled with the distinct electronic properties of the electron-withdrawing trifluoromethyl group and the electron-withdrawing methyl ester, makes it a compound of significant interest. Unambiguous structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the spectral features, explain the underlying principles governing the chemical shifts and coupling patterns, and provide a robust experimental protocol for data acquisition. This analysis serves as a benchmark for researchers working with this molecule and similar structures, demonstrating how to leverage NMR data for conclusive structural verification.
Part 1: Molecular Structure and Predicted Spectral Features
The key to interpreting any NMR spectrum lies in a thorough understanding of the molecule's structure, symmetry, and the electronic influence of its functional groups.
Caption: Structure of this compound.
The molecule possesses two para-substituted phenyl rings.
-
Ring A is substituted with a methyl ester (-COOCH₃) group, which is moderately electron-withdrawing.
-
Ring B is substituted with a trifluoromethyl (-CF₃) group, a strongly electron-withdrawing group due to the high electronegativity of fluorine atoms.[1][2]
This para-substitution pattern imparts a high degree of symmetry, simplifying both the ¹H and ¹³C NMR spectra. The protons and carbons at positions 2' and 6' are chemically equivalent, as are those at 3' and 5'. The same equivalence applies to Ring B (positions 2/6 and 3/5). This means we expect to see distinct signals for each pair of equivalent nuclei.
Part 2: ¹H NMR Spectral Analysis
The ¹H NMR spectrum is characterized by signals in the aromatic and aliphatic regions. The electron-withdrawing nature of the substituents deshields the aromatic protons, shifting them downfield relative to benzene (7.34 ppm).
Expected vs. Experimental ¹H NMR Data
The interpretation relies on predicting how each substituent influences the chemical environment of the protons. The methyl ester's carbonyl group will deshield the ortho protons (H2', H6') through its anisotropic effect. The -CF₃ group strongly deshields its ortho protons (H2, H6) via its inductive effect.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Typical J (Hz) | Rationale for Chemical Shift |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | 3H | N/A | Protons on a methyl group attached to an electronegative oxygen atom of an ester.[3][4][5] |
| H3', H5' | 7.6 - 7.7 | Doublet (d) | 2H | ~8.5 | Aromatic protons meta to the ester group and ortho to the other phenyl ring. |
| H3, H5 | 7.7 - 7.8 | Doublet (d) | 2H | ~8.5 | Aromatic protons meta to the -CF₃ group and ortho to the other phenyl ring. Deshielded by the adjacent electron-withdrawing ring. |
| H2, H6 | 7.7 - 7.8 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to the strongly electron-withdrawing -CF₃ group. |
| H2', H6' | 8.1 - 8.2 | Doublet (d) | 2H | ~8.5 | Aromatic protons ortho to the electron-withdrawing methyl ester group, experiencing significant deshielding.[6] |
Note: The aromatic region of biphenyls can be complex. The signals for the two rings often appear as two distinct AA'BB' systems, which simplify to two sets of doublets due to the para-substitution.
Comparative Insight
To understand the substituent effects, we can compare the expected shifts to simpler molecules:
-
Methyl [1,1'-biphenyl]-4-carboxylate: In this analog, the protons on the unsubstituted ring appear around 7.4-7.6 ppm.[6][7] The addition of the -CF₃ group in our target molecule shifts all protons on that ring further downfield.
-
4-(Trifluoromethyl)-1,1'-biphenyl: Here, the protons on the trifluoromethyl-substituted ring are found at approximately 7.7 ppm.[6][8] The presence of the ester group on the other ring in our target molecule will have a minor deshielding effect on these protons.
Part 3: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework and the influence of the substituents. Due to the molecular symmetry, we expect a total of 9 carbon signals: 1 for the methyl group, 1 for the carbonyl, 6 for the aromatic carbons (4 quaternary, 2 tertiary), and 1 for the trifluoromethyl carbon.
Expected vs. Experimental ¹³C NMR Data
A key feature in the ¹³C NMR spectrum will be the coupling between the carbon nuclei and the fluorine atoms of the -CF₃ group (C-F coupling). The trifluoromethyl carbon itself will appear as a quartet, and the aromatic carbons on Ring B will also show smaller couplings.
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale for Chemical Shift |
| -OCH₃ | 52 - 53 | Singlet | Typical range for a methyl ester carbon.[6] |
| CF₃ | 122 - 126 | Quartet (q, ¹JCF ≈ 272 Hz) | The carbon is directly bonded to three highly electronegative fluorine atoms. The large one-bond coupling constant is characteristic.[6][8] |
| C3, C5 | 125 - 126 | Quartet (q, ³JCF ≈ 4 Hz) | Aromatic CH carbons ortho to the C-CF₃ bond. |
| C2, C6 | 127 - 128 | Singlet | Aromatic CH carbons meta to the C-CF₃ bond. |
| C1' | 129 - 130 | Singlet | Quaternary carbon of Ring A attached to Ring B. |
| C4' | 130 - 131 | Singlet | Quaternary carbon of Ring A attached to the ester group. |
| C3', C5' | 130 - 131 | Singlet | Aromatic CH carbons meta to the ester group. |
| C4 | 131 - 132 | Quartet (q, ²JCF ≈ 33 Hz) | Quaternary carbon bearing the -CF₃ group, deshielded and coupled to fluorine.[8] |
| C1 | 144 - 145 | Singlet | Quaternary carbon of Ring B attached to Ring A. |
| C=O | 166 - 167 | Singlet | Typical chemical shift for an ester carbonyl carbon.[6] |
Part 4: Standardized Protocol for NMR Data Acquisition
To ensure data reproducibility and accuracy, a standardized experimental protocol is essential. This protocol represents a self-validating system for the characterization of the title compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for small organic molecules due to its excellent dissolving power and single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration (400 MHz Spectrometer):
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS or solvent signal.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply Fourier transformation.
-
Phase correct the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing:
-
Apply Fourier transformation with an exponential line broadening of ~1 Hz.
-
Phase correct the spectrum.
-
Calibrate the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
-
Caption: Standard workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The symmetry of the molecule leads to a clean, interpretable set of signals. Key diagnostic features include the four distinct aromatic doublets in the ¹H spectrum, the singlet for the methyl ester protons, and the characteristic quartet of the -CF₃ carbon in the ¹³C spectrum with its large ¹JCF coupling constant. By comparing the experimental data to predicted values based on established substituent effects, an unambiguous assignment of all signals is achievable. This guide provides the foundational knowledge and a standardized protocol for researchers to confidently characterize this molecule and its analogs, ensuring data integrity and advancing their research objectives.
References
-
Belostotskii, A. M., & Hassner, A. (1994). Electronic Properties of the Trifluoromethyl Group. A Reevaluation. Journal of the American Chemical Society, 116(17), 7435-7439. [Link]
-
Ye, L., et al. (2016). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Biomolecular NMR, 66(1), 45-56. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. [Link]
-
Abraham, R. J., et al. (2012). ¹H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-735. [Link]
- Supporting Information for various chemical syntheses often contain raw spectral data. For example, see supplementary data for publications on Suzuki or other cross-coupling reactions.
-
Chemistry LibreTexts. (2023). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Sahoo, A. K., et al. (2005). Supporting Information for Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. Advanced Synthesis & Catalysis.[Link]
-
AOCS Lipid Library. Saturated Fatty Acids and Methyl Esters. [Link]
-
University of Puget Sound. Spectroscopy Tutorial: Esters. [Link]
Sources
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
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The Chemist's Compass: Navigating Cross-Coupling Methods for Biphenyl Synthesis with a Focus on Suzuki-Miyaura
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The biphenyl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficient construction of this C(sp²)–C(sp²) bond is therefore of paramount importance. Over the past few decades, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for this purpose. Among them, the Suzuki-Miyaura coupling has become the undisputed workhorse in many laboratories.
This guide provides an in-depth, objective comparison of the Suzuki-Miyaura reaction with its principal alternatives for biphenyl synthesis: the Negishi, Stille, Kumada, and Heck couplings. We will delve into the mechanistic nuances, practical advantages, and inherent limitations of each method, supported by experimental data, to empower you, the researcher, to make informed decisions for your specific synthetic challenges.
The Gold Standard: Understanding the Suzuki-Miyaura Coupling
First published by its namesakes in 1979, the Suzuki-Miyaura coupling has risen to prominence due to a confluence of favorable characteristics.[1] The reaction effects the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[1]
The Catalytic Cycle: A Symphony of Palladium
The generally accepted mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[2]
-
Transmetalation: In the presence of a base, the organoboron reagent undergoes transmetalation with the Pd(II) complex. The base is crucial for the activation of the organoboron compound.[2]
-
Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center, yielding the biphenyl product and regenerating the catalytically active Pd(0) species.[4]
The primary advantages of the Suzuki-Miyaura coupling are its mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and possess low toxicity.[4][5] The inorganic byproducts are also easily removed. However, the requirement of a base can sometimes lead to side reactions, and protodeboronation can be a competing pathway.[2]
The Alternatives: A Comparative Analysis
While the Suzuki-Miyaura reaction is often the first choice, other cross-coupling methods offer unique advantages in specific contexts. The following sections provide a comparative overview of these alternatives.
The Negishi Coupling: High Reactivity at a Cost
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species in palladium-catalyzed cross-coupling.[6] This high reactivity allows for the coupling of a wide range of substrates, including those that are challenging for other methods.
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination.[2]
The primary drawback of the Negishi coupling is the moisture and air sensitivity of the organozinc reagents, which often need to be prepared in situ.[2] However, their high reactivity and good functional group tolerance make them valuable for the synthesis of complex molecules.[7]
The Stille Coupling: Functional Group Tolerance vs. Toxicity
The Stille coupling employs organotin reagents (stannanes) and is renowned for its excellent functional group tolerance and the stability of the organotin compounds to air and moisture.[3][8] The reaction conditions are often very mild.[2]
The main impediment to the widespread use of the Stille coupling is the high toxicity of the organotin reagents and their byproducts, which can be challenging to remove from the final product.[2]
The Kumada Coupling: A Classic with Limitations
As one of the earliest examples of a catalytic cross-coupling reaction, the Kumada coupling utilizes highly reactive Grignard reagents (organomagnesium) or organolithium reagents.[9] This high reactivity can lead to high yields, often with nickel catalysts, which are less expensive than palladium.[6]
However, the high reactivity of the organometallic reagent also results in poor functional group tolerance, as Grignard reagents are strong bases and nucleophiles that can react with a variety of functional groups.[10]
The Heck Reaction: A Different Path to C-C Bonds
The Heck (or Mizoroki-Heck) reaction differs mechanistically from the other methods discussed. It involves the palladium-catalyzed reaction of an aryl halide with an alkene.[11] For biphenyl synthesis, this typically involves the reaction of an aryl halide with a vinylarene like styrene.[11][12] The reaction avoids the pre-formation of organometallic reagents.[2]
The main limitations are that it is generally restricted to the use of vinylarenes for biphenyl synthesis, and often requires higher reaction temperatures.[2]
Performance Comparison: A Data-Driven Overview
A direct, side-by-side comparison of these methods is challenging due to the wide variety of catalysts, ligands, and reaction conditions reported in the literature. However, by examining the synthesis of a common biphenyl scaffold, 4-methoxybiphenyl, we can glean valuable insights into their relative performance.
| Coupling Method | Aryl Halide | Organometallic Reagent | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (1-3) / PCy₃ | K₃PO₄ | Dioxane/Toluene | 80 | 1-4 | 85-95 | [3] |
| Negishi | 4-Chloroanisole | 2,4,6-Triisopropylphenylzinc chloride | Pd[P(t-Bu)₃]₂ (2) | - | THF/NMP | 100 | - | 100 | [13] |
| Kumada | 4-Bromoanisole | Phenylmagnesium chloride | Ni catalyst | - | THF | RT | - | - | [14] |
| Heck | 4-Iodoanisole | Styrene | 2% Pd/SiO₂ | DIPEA | scCO₂/THF/MeOH | 155 | 8 | ~75 (conversion) | [11][12] |
| Stille | 4-Bromoanisole | Phenyltributylstannane | Pd(PPh₃)₄ | - | Toluene | 100 | 16 | 95 | [8] |
Note: The data presented is compiled from various sources and may not represent directly comparable experiments. The Heck reaction data reflects the formation of a stilbene derivative, not a direct biphenyl synthesis from two aryl partners.
A comparative study on the synthesis of the indole alkaloid hippadine revealed that for this complex substrate, the Suzuki and Stille reactions provided the desired product, while the Kumada and Negishi couplings failed.[15] This highlights that for complex molecules, the choice of coupling partner and reaction conditions is critical.
Experimental Protocols: From Theory to Practice
To provide a practical context, detailed experimental protocols for the synthesis of 4-methoxybiphenyl via the Suzuki-Miyaura and Negishi couplings are provided below.
Suzuki-Miyaura Coupling: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Toluene (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium acetate and triphenylphosphine to the flask under a positive pressure of inert gas.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.[3]
Negishi Coupling: Synthesis of a Hindered Biphenyl
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylzinc chloride solution (1.5 equiv in THF)
-
Pd[P(t-Bu)₃]₂ (2 mol%)
-
Tetrahydrofuran (THF), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst.
-
Evacuate and backfill the tube with an inert gas.
-
Add the aryl chloride, followed by anhydrous THF and NMP.
-
Add the arylzinc chloride solution dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and stir until the aryl chloride is consumed as determined by GC analysis.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[13]
Conclusion: Selecting the Right Tool for the Job
The Suzuki-Miyaura coupling rightly holds its position as the preeminent method for biphenyl synthesis in many applications due to its operational simplicity, mild conditions, and low toxicity.[2][5] However, a skilled synthetic chemist must possess a comprehensive understanding of the entire toolbox of cross-coupling reactions.
-
For highly reactive or sensitive substrates where functional group tolerance is paramount, the Negishi and Stille couplings offer powerful, albeit more demanding, alternatives.
-
When cost is a primary driver and functional group tolerance is not a major concern, the Kumada coupling with its use of Grignard reagents and nickel catalysts can be an attractive option.
-
The Heck reaction, while not a direct biaryl coupling method in the same vein as the others, provides a unique pathway for the arylation of alkenes to generate stilbene and related structures.
Ultimately, the optimal choice of cross-coupling reaction depends on a careful evaluation of the specific substrate, desired functional group tolerance, reaction conditions, and considerations of toxicity and cost. By understanding the nuances of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biphenyl compounds.
References
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- Sperry, J. B., & Wright, D. L. (2006). The application of palladium-catalyzed cross-coupling reactions in the synthesis of pharmaceuticals. Current Opinion in Drug Discovery & Development.
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A Technical Guide to the Biological Activity of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate and Its Analogues
Introduction: The Biphenyl Carboxylate Scaffold and the Influence of Trifluoromethylation
The biphenyl carboxylic acid framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its rigidity and the capacity for functionalization on both phenyl rings allow for the precise spatial orientation of substituents to interact with biological targets.[1] This has led to the development of biphenyl derivatives with a wide array of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
A key strategy in modern drug design is the incorporation of fluorine-containing functional groups, with the trifluoromethyl (CF3) group being of particular interest.[3] The CF3 group is highly electron-withdrawing and lipophilic, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides a comparative analysis of the biological activities of biphenyl carboxylate analogues to build a predictive profile for Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate, a compound for which direct biological data is not yet extensively published. By examining structurally related compounds, we can infer its potential efficacy and mechanism of action in key therapeutic areas.
Comparative Analysis of Biological Activity
The primary biological activities of interest for this class of compounds are their anti-inflammatory and anticancer effects. The following sections compare the performance of analogues of this compound, supported by experimental data from peer-reviewed literature.
Anti-inflammatory Activity
Inflammation is a complex biological response, and key enzymes in this process are cyclooxygenases (COX-1 and COX-2).[5] COX-2 is an inducible enzyme that is often upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs.[5] The biphenyl scaffold is a common feature in many selective COX-2 inhibitors. Another important mechanism of anti-inflammatory action is the prevention of protein denaturation, which is implicated in several inflammatory diseases.[6]
The trifluoromethyl group can contribute significantly to COX-2 inhibitory activity. For instance, triflusal, a trifluoromethyl-containing salicylate derivative, and its metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have been shown to inhibit COX-2-mediated prostaglandin E2 (PGE2) production with IC50 values of 0.16 mM and 0.39 mM, respectively.[7] Furthermore, these compounds were found to inhibit the expression of the COX-2 enzyme, a mechanism not observed with aspirin.[7]
The following table summarizes the in vitro anti-inflammatory activity of various biphenyl derivatives and other relevant compounds.
Table 1: In Vitro Anti-inflammatory Activity of Biphenyl Analogues and Reference Compounds
| Compound/Analogue | Assay | Target/Cell Line | Endpoint | Result (IC50) | Reference |
| Hypothetical Profile for this compound | COX-2 Inhibition | Purified Enzyme | PGE2 Production | Predicted: < 10 µM | - |
| Protein Denaturation | Egg Albumin | % Inhibition | Predicted: Potent | - | |
| Triflusal | COX-2 Inhibition | Human Blood | PGE2 Production | 0.16 mM | [7] |
| 2-Hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 Inhibition | Human Blood | PGE2 Production | 0.39 mM | [7] |
| 3'-(Hydroxymethyl)-biphenyl-4-acetic acid | COX-2 Inhibition | Human Whole Blood | - | 0.9 µM | [8] |
| Celecoxib | COX-2 Inhibition | Human Whole Blood | - | 6.8 µM | [8] |
| Diclofenac Sodium | Protein Denaturation | Egg Albumin | % Inhibition | 53.18 µg/mL | [9] |
| Resorcinol Analogue 1 | Protein Denaturation | Albumin | % Inhibition | 9.6 µM | [10] |
| Resorcinol Analogue 2 | COX-2 Inhibition | Purified Enzyme | - | 34.5 µM | [10] |
Based on the potent COX-2 inhibitory activity of other trifluoromethyl-containing compounds and biphenyl acetic acids, it is highly probable that This compound will exhibit significant anti-inflammatory properties, likely acting as a selective COX-2 inhibitor with an IC50 value in the low micromolar range. The strong electron-withdrawing nature of the CF3 group at the 4'-position is expected to enhance its binding to the active site of the COX-2 enzyme.
Anticancer Activity
The biphenyl scaffold is also present in a number of compounds with demonstrated anticancer activity.[2] The mechanisms of action are varied but can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The trifluoromethyl group has been shown to enhance the anticancer potency of various heterocyclic compounds.[3]
For example, a study on 3,5-bis(trifluoromethyl)phenylsulfonamides identified a lead compound that inhibited the growth of the MiaPaCa-2 pancreatic cancer cell line with a GI50 of 2.97 µM.[11] Another study on trifluoromethyl-substituted isoxazoles reported potent anticancer activity against MCF-7 breast cancer cells, with the most active compound having an IC50 of 2.63 µM.[12]
The following table presents the cytotoxic activity of several biphenyl analogues against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Biphenyl Analogues
| Compound/Analogue | Cancer Cell Line | Assay | Result (IC50 / GI50) | Reference |
| Hypothetical Profile for this compound | Breast (e.g., MCF-7), Pancreatic (e.g., MiaPaCa-2) | MTT / Cell Viability | Predicted: < 20 µM | - |
| N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide | MiaPaCa-2 (Pancreatic) | Cell Growth | 2.97 µM (GI50) | [11] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | MTT | 2.63 µM | [12] |
| Triphenyltin(IV) flurbiprofenate | BT-474, MDA-MB-468, MCF-7, HCC1937 (Breast) | MTT / CV | 0.076 - 0.200 µM | [13] |
| Biphenyl-2-carboxylic acid | Various | Cell Toxicity | Varies | [6] |
Given the established anticancer properties of both the biphenyl and trifluoromethyl motifs, This compound is predicted to possess cytotoxic activity against various cancer cell lines. The lipophilicity conferred by the CF3 group may enhance its ability to cross cellular membranes and interact with intracellular targets.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on the phenyl rings.[14]
-
Role of the Carboxylate/Carboxamide Group: The carboxylic acid or ester group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). However, converting the carboxylic acid to a carboxamide can sometimes alter the activity profile, as seen in various biphenyl carboxamide analogues with analgesic properties.[15]
-
Influence of the Trifluoromethyl Group: The position of the CF3 group is critical. In many selective COX-2 inhibitors, a trifluoromethyl or sulfone group on one of the phenyl rings fits into a specific hydrophobic pocket of the enzyme's active site, contributing to selectivity over COX-1.[5]
-
Other Substituents: The addition of other groups, such as hydroxyl or methyl groups, can further modulate the activity and selectivity of these compounds.[8]
The predicted mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the COX-2 enzyme. For its anticancer activity, potential mechanisms could include the induction of apoptosis and cell cycle arrest, similar to other biphenyl derivatives.
Below is a conceptual diagram illustrating the potential structure-activity relationships.
Caption: Workflow for Protein Denaturation Assay.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50) using a colorimetric assay that measures metabolic activity.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7, MiaPaCa-2) in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a comprehensive analysis of its structural analogues strongly suggests that it possesses significant potential as both an anti-inflammatory and an anticancer agent. The presence of the biphenyl-4-carboxylate scaffold, a known pharmacophore for COX-2 inhibition, combined with the 4'-trifluoromethyl group, which is known to enhance biological activity and metabolic stability, provides a strong rationale for this prediction.
Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined above to confirm these hypotheses. Subsequent studies could explore its in vivo efficacy in animal models of inflammation and cancer, as well as detailed mechanistic studies to identify its precise molecular targets. The continued exploration of this and related biphenyl derivatives holds considerable promise for the development of novel therapeutic agents.
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A Senior Application Scientist's Guide to the X-ray Crystallography of Biphenyl Carboxylates: From Crystal Growth to Structural Insights
For researchers in drug development and materials science, understanding the three-dimensional structure of biphenyl carboxylates is paramount. This class of molecules is a common scaffold in pharmacologically active compounds and functional materials. X-ray crystallography stands as the definitive method for elucidating their precise atomic arrangement, offering crucial insights into conformation, packing, and intermolecular interactions that govern their physicochemical properties.
This guide provides an in-depth comparison of crystallographic approaches for similar biphenyl carboxylate structures. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, enabling you to design robust crystallization strategies and interpret your structural data with confidence.
The Foundational Challenge: Obtaining Diffraction-Quality Crystals
The rate-limiting step in any crystallographic study is the growth of a well-ordered, single crystal of sufficient size.[1] For biphenyl carboxylates, the inherent rigidity of the biphenyl core combined with the hydrogen-bonding capability of the carboxylate group presents both opportunities and challenges.[2] These molecules often form stable hydrogen-bonded dimers, which can be a powerful directing force for crystallization.[3][4] However, polymorphism—the ability to crystallize in multiple forms—is common, and the conformational flexibility of the biphenyl twist angle can lead to disorder.[5][6]
Choosing Your Crystallization Battlefield: A Comparison of Methods
The goal of crystallization is to guide molecules from a disordered state in solution to an ordered, crystalline state by slowly achieving supersaturation.[7] The choice of method is critical and depends on the solubility and stability of your specific biphenyl carboxylate.
| Method | Principle | Best Suited For | Advantages | Disadvantages |
| Slow Evaporation | Solvent is slowly removed from a saturated solution, increasing the solute concentration to the point of crystallization. | Moderately soluble, stable compounds. Often the first method attempted due to its simplicity. | Simple setup, requires minimal sample. | Limited control over evaporation rate; can lead to "crashing out" of material. |
| Vapor Diffusion (Sitting & Hanging Drop) | A drop of the sample solution equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization. | Requires very small amounts of material; excellent for screening multiple conditions. | High success rate, allows for fine-tuning of conditions.[8] | More complex setup; requires careful sealing. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface. | Compounds that are sensitive to concentration changes or air. | Provides a very slow and controlled approach to supersaturation. | Can be difficult to set up without disturbing the interface; requires larger volumes. |
| Cooling Crystallization | A saturated solution is prepared at an elevated temperature and then slowly cooled, as solubility decreases with temperature. | Compounds with a steep solubility-temperature gradient. | Good for large-scale crystallization. | Requires precise temperature control; not suitable for heat-sensitive molecules. |
The following diagram illustrates the general workflow for obtaining and analyzing a crystal structure, a process that remains consistent regardless of the specific crystallization method chosen.
Caption: General workflow for X-ray crystallography of small molecules.
Experimental Protocol: Crystallization of a Biphenyl Carboxylate via Slow Evaporation
This protocol provides a robust starting point. Remember, the key to success is systematic variation of parameters.
Objective: To grow single crystals of a novel biphenyl carboxylate derivative suitable for X-ray diffraction.
Materials:
-
Biphenyl Carboxylate Compound (≥98% purity)
-
Screening Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), Acetone, Ethyl Acetate, Toluene
-
Glass vials (e.g., 4 mL) with loose-fitting caps or perforated parafilm
-
Microscope for crystal inspection
Procedure:
-
Purity is Paramount: Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality. Ensure your starting material is as pure as possible. Recrystallization of the bulk powder may be a necessary preliminary step.[2][9]
-
Solubility Screening:
-
Place ~1-2 mg of your compound into a series of small vials.
-
Add a single solvent to each vial dropwise until the solid just dissolves. Record the approximate solubility. The ideal solvent is one in which the compound is moderately soluble.
-
-
Preparing the Crystallization Vial:
-
Based on screening, select the most promising solvent or a binary mixture (e.g., DCM/MeOH).
-
Prepare a nearly saturated solution of your compound (~10-20 mg) in the chosen solvent system in a clean 4 mL vial. Gentle warming may be used to aid dissolution, but ensure the compound is stable at that temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
-
Crystal Growth:
-
Cover the vial with a cap that is not airtight, or stretch parafilm over the top and puncture it with a needle a few times. This allows for slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature (e.g., a drawer or a quiet corner of the lab).
-
-
Monitoring and Harvesting:
-
Check the vial daily under a microscope. Be patient; crystal growth can take anywhere from a day to several weeks.
-
Once crystals of suitable size (~0.1-0.3 mm) are observed, carefully harvest them using a cryo-loop or a fine needle, being careful not to damage them. The mother liquor can be decanted, and the crystals gently washed with a small amount of cold solvent.
-
Comparative Analysis of Biphenyl Carboxylate Structures
The true power of crystallography lies in comparing related structures to understand how subtle chemical modifications influence solid-state conformation and packing. The biphenyl twist angle (the dihedral angle between the two phenyl rings) and the orientation of the carboxyl group are key parameters.
The diagram below illustrates the key conformational features of a biphenyl carboxylate molecule.
Sources
- 1. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
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- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of advanced materials and pharmaceutical compounds. Its molecular structure, featuring a rigid biphenyl core, a methyl ester, and a trifluoromethyl group, imparts unique electronic and steric properties. The precise purity of this building block is not merely a quality metric; it is a critical parameter that dictates the yield, reproducibility, and safety profile of subsequent synthetic steps and the performance of the final product. Impurities, even at trace levels, can act as reaction inhibitors, introduce structural defects, or exhibit undesirable toxicity, making their detection and quantification an essential aspect of drug development and material science.[1][2]
This guide provides a comprehensive comparison of orthogonal analytical techniques for validating the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to ensure the integrity of their work.
The Orthogonal Approach: A Multi-Faceted View of Purity
Relying on a single analytical technique can lead to a skewed or incomplete understanding of a sample's purity. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more robust and trustworthy purity profile. For a molecule like this compound, a combination of chromatographic separation, spectroscopic characterization, and mass analysis is essential for a comprehensive assessment.
Caption: A typical orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high-resolution separation of the main compound from process-related impurities and degradation products.[1][3] For biphenyl compounds, a reversed-phase (RP) method is typically the most effective.
Expertise & Experience: Why a Biphenyl Stationary Phase?
While a standard C18 alkyl-based column can be effective, a Biphenyl stationary phase is often a superior choice for this analyte.[4] The rationale is twofold:
-
Enhanced π-π Interactions: The biphenyl rings in the stationary phase can engage in strong π-π stacking interactions with the aromatic rings of the analyte and related impurities. This provides an additional separation mechanism beyond simple hydrophobic interactions, often resolving closely related isomers that would co-elute on a C18 column.[5]
-
Tunable Selectivity: The selectivity of biphenyl phases can be significantly altered by changing the organic modifier in the mobile phase (e.g., acetonitrile vs. methanol), offering a powerful tool for method development.[5]
Experimental Protocol: RP-HPLC
-
System Preparation: Use a High-Performance Liquid Chromatograph equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
-
Chromatographic Conditions:
Parameter Recommended Condition Column Biphenyl Phase (e.g., 150 mm x 4.6 mm, 3 µm particle size)[6] Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes Flow Rate 1.0 mL/min Column Temperature 35 °C[4] Detection Wavelength 254 nm or PDA scan from 200-400 nm | Injection Volume | 5 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).
-
Trustworthiness: For accurate quantification, a reference standard of this compound with known purity should be used to create a calibration curve.
-
Quantitative ¹H NMR (qNMR) Spectroscopy: An Absolute Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structure elucidation.[7] Its quantitative application, qNMR, serves as a primary analytical method for determining purity without requiring a specific reference standard of the analyte itself.[8][9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal, allowing for precise quantification against a certified internal standard.[9]
Expertise & Experience: Choosing the Right Internal Standard
The choice of an internal standard is critical for accurate qNMR. It must:
-
Be of high, certified purity (e.g., >99.9%).
-
Be chemically inert and not react with the analyte or solvent.
-
Have a simple ¹H NMR spectrum with at least one sharp signal that does not overlap with any analyte signals.
-
Be accurately weighable and soluble in the chosen deuterated solvent.
For this analysis, Maleic Anhydride is an excellent choice. Its two equivalent olefinic protons produce a sharp singlet around 7.1 ppm in DMSO-d₆, which is typically clear of the aromatic signals from the biphenyl structure.
Experimental Protocol: Absolute Purity by ¹H qNMR
-
Sample Preparation:
-
Using a microbalance, accurately weigh (~0.01 mg accuracy) approximately 10 mg of the synthesized compound into an NMR tube.[10]
-
Accurately weigh approximately 4 mg of a certified internal standard (e.g., Maleic Anhydride) and add it to the same NMR tube.
-
Add a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., DMSO-d₆) to the tube. Ensure complete dissolution.[10]
-
-
NMR Data Acquisition:
-
Acquire a quantitative 1D ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Trustworthiness: Key acquisition parameters must be set for quantitation: ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle. Use a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals of interest).[10]
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the analyte and the chosen signal from the internal standard. For the analyte, the methyl ester singlet (~3.9 ppm) is often a good choice.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Pstd = Purity of the internal standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling
Mass spectrometry (MS) provides critical molecular weight information that confirms the identity of the synthesized compound and helps to characterize unknown impurities detected in the HPLC analysis.[11][12] When coupled with HPLC (LC-MS), it becomes a formidable tool for impurity profiling.[2][13]
Expertise & Experience: The Power of High-Resolution Mass Spectrometry (HRMS)
While a standard quadrupole mass spectrometer can provide nominal mass confirmation, high-resolution mass spectrometry (e.g., Time-of-Flight, TOF, or Orbitrap) offers significant advantages. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula of the main peak and any detectable impurities.[11] This is invaluable for tentatively identifying by-products or degradation products without needing to isolate and synthesize them.
Experimental Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: The same HPLC method described in Section 1 can be used. Causality: Using an identical chromatographic method allows for direct correlation of the UV peaks from the purity analysis with the mass data obtained from the MS detector. The mobile phase must be MS-compatible; formic acid is an excellent choice, whereas non-volatile buffers like phosphate must be avoided.[14][15]
-
Mass Spectrometry Parameters (Positive ESI Mode):
Parameter Example Setting Ionization Mode ESI Positive Capillary Voltage 3.5 kV Drying Gas Flow 10 L/min Drying Gas Temp. 350 °C | Scan Range (m/z) | 100 - 500 |
-
Data Interpretation:
-
Confirm the presence of the expected molecular ion for the target compound (e.g., [M+H]⁺ or [M+Na]⁺).
-
Examine the mass spectra of the impurity peaks observed in the chromatogram to deduce their molecular weights and potential structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is a rapid, non-destructive technique that provides confirmation of the compound's identity by identifying its key functional groups.[16][17] It is an excellent first-pass screening tool.
Experimental Protocol: FTIR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 600 cm⁻¹.
-
Data Interpretation: Confirm the presence of characteristic absorption bands:
-
~1720 cm⁻¹: C=O stretch of the ester.
-
~1600, ~1480 cm⁻¹: C=C stretches within the aromatic rings.
-
~1320 cm⁻¹: C-F stretches of the CF₃ group.[18]
-
~1250, ~1100 cm⁻¹: C-O stretch of the ester.
-
Caption: Interrelationship of core analytical techniques.
Comparison Summary
The following table objectively compares the performance of these techniques for the validation of this compound.
| Technique | Primary Purpose | Sensitivity | Specificity | Quantitation | Structural Info | Key Advantage |
| HPLC-UV/PDA | Purity & Impurity Quantification | High | High | Excellent (with std) | Low (Retention Time) | Best for resolving and quantifying impurities.[3] |
| ¹H qNMR | Absolute Purity & Structure ID | Moderate | Very High | Excellent (Absolute) | High (Full Structure) | Primary method; no need for analyte-specific standard.[8] |
| LC-MS | Identity & Impurity ID | Very High | High | Semi-Quantitative | Moderate (MW) | Unambiguous MW confirmation and impurity identification.[2][11] |
| FTIR | Identity Confirmation | Low | Moderate | No | Low (Functional Groups) | Rapid, non-destructive initial identity check.[16] |
Conclusion
Validating the purity of this compound requires a multi-pronged, orthogonal strategy. While HPLC serves as the primary tool for separating and quantifying impurities, its findings must be corroborated by other techniques. Quantitative NMR provides an elegant and robust method for determining absolute purity and confirming the structure of the main component. LC-MS is indispensable for confirming molecular weight and elucidating the identity of unknown impurities. Finally, FTIR offers a rapid and simple confirmation of functional group identity. By integrating the data from these complementary techniques, researchers can build a comprehensive and defensible purity profile, ensuring the quality and integrity of their scientific outcomes.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
- Separation of [1,1'-Biphenyl]-4-carboxylic acid, 4'-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- IMPURITY PROFILING OF PHARMACEUTICALS. (2020).
- Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
- Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Source not specified.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
- Small Molecule Identification and Purity Testing. (2023). Medistri SA.
- Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025).
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- Purity by Absolute qNMR Instructions. (n.d.). Source not specified.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
- Evaluation of Retention and Selectivity Using Biphenyl St
- Chrom
- HPLC Methods for analysis of Biphenyl. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2025).
- Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. helixchrom.com [helixchrom.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rssl.com [rssl.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-pentyl-, 2-cyano-4-heptylphenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 18. researchgate.net [researchgate.net]
Benchmarking the reactivity of trifluoromethylated aryl halides in cross-coupling reactions
For researchers, synthetic chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF₃) group into aromatic systems is a cornerstone of modern molecular design. This powerful electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of these valuable compounds via cross-coupling reactions is not without its challenges. The reactivity of the starting trifluoromethylated aryl halide is a critical parameter that dictates the choice of catalyst, reaction conditions, and ultimately, the success of the transformation.
This guide provides an in-depth comparison of the reactivity of trifluoromethylated aryl iodides, bromides, and chlorides in three of the most powerful and versatile cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the inherent reactivity differences and the mechanistic nuances, researchers can make more informed decisions in their synthetic endeavors.
The Reactivity Landscape: A Tale of Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the low-valent metal center (typically Pd(0)) is often the rate-determining step of the catalytic cycle. The weaker the C-X bond, the more readily this step occurs. This established principle gives rise to the general reactivity trend:
Aryl Iodide > Aryl Bromide > Aryl Chloride >> Aryl Fluoride
The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, on the aromatic ring generally accelerates the rate of oxidative addition. This is because the electron-withdrawing nature of the CF₃ group polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the metal center.
Below, we present a comparative analysis of the performance of trifluoromethylated aryl halides in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by representative data from the literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a workhorse in synthetic chemistry. The following table illustrates the comparative reactivity of 4-(trifluoromethyl)phenyl halides in a typical Suzuki-Miyaura coupling with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)phenyl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~95% |
| 4-(Trifluoromethyl)phenyl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~85-90% |
| 4-(Trifluoromethyl)phenyl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75-85% |
Note: The yields presented are representative and can vary depending on the specific ligand, base, solvent, and other reaction parameters.
As the data suggests, the trifluoromethylated aryl iodide demonstrates the highest reactivity, readily coupling under relatively mild conditions. The aryl bromide requires a more active catalyst system and slightly more forcing conditions to achieve high yields. The aryl chloride, being the most challenging substrate, necessitates the use of highly active, sterically hindered phosphine ligands (such as XPhos) and carefully optimized reaction conditions to achieve comparable results.
Buchwald-Hartwig Amination: Crafting C-N Linkages
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The reactivity trend of trifluoromethylated aryl halides in this transformation mirrors that of the Suzuki-Miyaura coupling.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)phenyl Iodide | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 8 | >95% |
| 4-(Trifluoromethyl)phenyl Bromide | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~90% |
| 4-(Trifluoromethyl)phenyl Chloride | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 110 | 24 | ~80-90% |
Note: The yields presented are representative and can vary depending on the specific ligand, base, solvent, and amine coupling partner.
The increased electron-withdrawing character of the trifluoromethyl group makes the corresponding aryl halides excellent substrates for Buchwald-Hartwig amination. Even the typically challenging aryl chlorides can be effectively coupled with a variety of amines when state-of-the-art catalyst systems are employed.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(Trifluoromethyl)phenyl Iodide | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 6 | >95% |
| 4-(Trifluoromethyl)phenyl Bromide | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | 1,4-Dioxane | 80 | 12 | ~85-95% |
| 4-(Trifluoromethyl)phenyl Chloride | Pd(dba)₂ / Xantphos / CuI | Cs₂CO₃ | DMF | 120 | 24 | ~60-75% |
Note: The yields presented are representative and can vary depending on the specific ligand, base, solvent, and alkyne coupling partner.
The Sonogashira coupling of trifluoromethylated aryl chlorides remains a significant challenge, often requiring higher temperatures and more specialized ligand systems to achieve moderate to good yields. In contrast, the corresponding iodides and bromides are highly reactive and versatile substrates for this transformation.
Mechanistic Considerations: The "Why" Behind the Reactivity
The observed reactivity trends are deeply rooted in the mechanism of the cross-coupling reactions. The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 2: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 4-(trifluoromethyl)phenyl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography-mass spectrometry.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 4-(Trifluoromethyl)phenyl Bromide
Step-by-Step Procedure:
-
In a nitrogen-filled glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv) to an oven-dried vial.
-
Add 4-(trifluoromethyl)phenyl bromide (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).
-
Add 1,4-dioxane (5 mL).
-
Seal the vial and heat to 100 °C with stirring for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of 4-(Trifluoromethyl)phenyl Bromide
Step-by-Step Procedure:
-
To a Schlenk flask, add 4-(trifluoromethyl)phenyl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and copper(I) iodide (0.01 mmol, 1 mol%).
-
Evacuate and backfill with argon.
-
Add 1,4-dioxane (5 mL) and diisopropylamine (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool to room temperature, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Conclusion
The cross-coupling of trifluoromethylated aryl halides is a powerful strategy for the synthesis of valuable fluorinated molecules. A thorough understanding of the relative reactivity of the aryl halides (I > Br > Cl) is paramount for successful reaction development. While trifluoromethylated aryl iodides are the most reactive substrates, advancements in catalyst technology have made the more economical and readily available bromides and even chlorides viable coupling partners. By carefully selecting the appropriate catalyst system and optimizing reaction conditions, researchers can effectively harness the unique properties of the trifluoromethyl group to accelerate their discovery and development programs.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]
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A Spectroscopic Guide to Fluorinated vs. Non-Fluorinated Biphenyls: Unveiling the Impact of Fluorine Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. Biphenyl scaffolds, prevalent in numerous pharmaceuticals and functional materials, are prime candidates for fluorination to fine-tune their physicochemical characteristics.
This guide provides a comprehensive spectroscopic comparison of fluorinated and non-fluorinated biphenyl compounds. As a Senior Application Scientist, my aim is to move beyond a simple recitation of data, and instead, to illuminate the causal relationships between fluorine substitution and the resulting spectral changes. We will explore how the subtle yet powerful influence of fluorine manifests across a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy.
The Foundational Impact of Fluorine on Biphenyl's Electronic and Structural Landscape
Before delving into the specifics of each spectroscopic technique, it is crucial to understand the fundamental effects of fluorine substitution on the biphenyl core. The introduction of fluorine induces significant electronic perturbations. Its strong electron-withdrawing nature alters the electron density distribution across the aromatic rings. Furthermore, the presence of fluorine can influence the torsional angle between the two phenyl rings, a critical parameter governing the extent of π-conjugation and, consequently, the molecule's electronic and photophysical properties.
}
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Sensitive Probe of the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structural and electronic changes upon fluorination. The presence of the spin-active ¹⁹F nucleus provides an additional, highly sensitive NMR handle.
¹H NMR Spectroscopy
In ¹H NMR, the introduction of fluorine leads to predictable changes in the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of fluorine deshields adjacent protons, causing them to resonate at a higher frequency (downfield shift). This effect is most pronounced for protons ortho to the fluorine atom and diminishes with distance.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, making it an exquisite probe of the local electronic environment. The chemical shift of the fluorine nucleus is highly sensitive to the nature and position of other substituents on the biphenyl ring system.
Comparative NMR Data: Biphenyl vs. 4-Fluorobiphenyl
| Compound | Proton (Position) | ¹H Chemical Shift (ppm) | Fluorine (Position) | ¹⁹F Chemical Shift (ppm) |
| Biphenyl | H-2, H-6, H-2', H-6' | 7.59 | - | - |
| H-3, H-5, H-3', H-5' | 7.44 | - | - | |
| H-4, H-4' | 7.34 | - | - | |
| 4-Fluorobiphenyl | H-2, H-6 | 7.52 | F-4 | -113.5 |
| H-3, H-5 | 7.10 | |||
| H-2', H-6' | 7.52 | |||
| H-3', H-5' | 7.41 | |||
| H-4' | 7.33 |
Note: Chemical shifts are referenced to TMS for ¹H and CFCl₃ for ¹⁹F. Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.[1][2][3]
}
Experimental Protocol: Acquiring ¹H and ¹⁹F NMR Spectra
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the biphenyl compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and transmitter frequency for ¹H observation.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse followed by acquisition).
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Set the appropriate spectral width and transmitter frequency for ¹⁹F observation.
-
Acquire the spectrum. It is common to acquire a proton-decoupled ¹⁹F spectrum to simplify the signals to singlets.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to an external or internal standard (e.g., CFCl₃ at 0 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. The introduction of fluorine gives rise to characteristic C-F stretching vibrations, which are typically strong and appear in a relatively clean region of the spectrum.
Key Vibrational Modes:
-
C-H Stretching (Aromatic): For both fluorinated and non-fluorinated biphenyls, the aromatic C-H stretching vibrations are observed in the region of 3100-3000 cm⁻¹.
-
C=C Stretching (Aromatic): The characteristic aromatic ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
-
C-F Stretching: The C-F stretching vibration is the most prominent feature in the IR spectrum of a fluorinated biphenyl. This strong absorption typically occurs in the 1250-1000 cm⁻¹ region. Its exact position can be influenced by the electronic environment.
-
C-H Bending (Out-of-Plane): These bands, found in the 900-675 cm⁻¹ region, are characteristic of the substitution pattern on the aromatic ring.
Comparative FT-IR Data: Biphenyl vs. a Fluorinated Biphenyl Derivative
| Vibrational Mode | Biphenyl (cm⁻¹) | 4,4'-bis(4-carboxy methylene) biphenyl (cm⁻¹) |
| Aromatic C-H Stretch | ~3060, 3030 | ~3050 |
| Aromatic C=C Stretch | ~1595, 1480, 1430 | ~1610, 1500 |
| C-F Stretch | - | Not Applicable |
| Out-of-Plane C-H Bend | ~735, 695 | ~830 |
Note: Data compiled from various spectral databases. Peak positions can vary slightly based on the physical state of the sample (e.g., KBr pellet, thin film).[4][5][6][7]
Experimental Protocol: Acquiring an FT-IR Spectrum using the KBr Pellet Method
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid biphenyl sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum:
-
Place a blank KBr pellet (or no sample) in the spectrometer's sample holder.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum:
-
Replace the blank with the sample pellet.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Label the significant peaks in the spectrum.
-
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: Exploring Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The biphenyl system exhibits characteristic π → π* transitions. Fluorination can influence these transitions by altering the energies of the molecular orbitals.
UV-Vis Absorption Spectroscopy
The absorption spectrum of biphenyl is characterized by a strong absorption band in the UV region, corresponding to a π → π* transition. The position (λmax) and intensity (molar absorptivity, ε) of this band are sensitive to the extent of conjugation between the two phenyl rings. Fluorine substitution can cause a slight shift in the λmax. A bathochromic (red) shift may be observed due to the mesomeric effect of fluorine, while a hypsochromic (blue) shift could occur if steric hindrance from the fluorine atom disrupts the planarity of the rings, reducing conjugation.
Fluorescence Spectroscopy
Biphenyl is fluorescent, emitting light upon relaxation from its excited state. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is an important parameter. Fluorination can impact the quantum yield. In some cases, the introduction of heavy atoms like fluorine can increase the rate of intersystem crossing to the triplet state, leading to a decrease in fluorescence quantum yield. However, the effect is often subtle and can be influenced by other factors.
Comparative Photophysical Data: Biphenyl in Cyclohexane
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) |
| Biphenyl | 247.5 | 16,000 | 0.18 |
Note: Data for biphenyl in cyclohexane.[8] Finding directly comparable, reliable data for a simple fluorinated biphenyl under the same conditions is challenging.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation:
-
Prepare a stock solution of the biphenyl compound in a UV-transparent solvent (e.g., cyclohexane).
-
Prepare a series of dilutions of the stock solution to create solutions of known concentrations. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
-
UV-Vis Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a matched quartz cuvette with one of the sample solutions.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Determine the λmax and the absorbance at this wavelength.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at or near its absorption maximum.
-
Record the emission spectrum.
-
To determine the quantum yield, a comparative method is often used, where the fluorescence intensity of the sample is compared to that of a standard with a known quantum yield under identical conditions.[9]
-
Conclusion
The spectroscopic comparison of fluorinated and non-fluorinated biphenyls reveals the profound impact of fluorine substitution on the molecular properties of this important scaffold. NMR spectroscopy provides a detailed picture of the electronic perturbations, with ¹⁹F NMR offering a particularly sensitive window into the local environment. FT-IR spectroscopy clearly identifies the presence of the C-F bond and can provide information on changes in the overall vibrational landscape. UV-Vis and fluorescence spectroscopy probe the effects of fluorination on the electronic transitions and photophysical properties.
A thorough understanding of these spectroscopic signatures is invaluable for researchers in drug discovery and materials science. By leveraging this knowledge, scientists can more effectively characterize novel fluorinated biphenyls and rationally design molecules with tailored properties for a wide range of applications.
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The Biphenyl Carboxylate Scaffold: A Privileged Structure in Modern Chemistry
Substituted biphenyl carboxylates represent a cornerstone in contemporary chemical and pharmaceutical sciences. The inherent structural rigidity of the biphenyl framework, combined with the versatile reactivity of the carboxylic acid group, provides a unique platform for the design of molecules with tailored functionalities. This guide offers an in-depth comparison of the applications of this versatile scaffold, delving into its prominent role in medicine as angiotensin II receptor blockers and its emerging significance in materials science. Experimental data, detailed protocols, and mechanistic insights are provided to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Medicinal Chemistry - The "Sartan" Revolution in Antihypertensive Therapy
The most profound impact of substituted biphenyl carboxylates on human health has been through the development of the "sartan" class of drugs. These compounds are potent and selective antagonists of the angiotensin II type 1 (AT1) receptor, a key player in the renin-angiotensin system (RAS) that regulates blood pressure. By blocking the action of angiotensin II, these drugs effectively lower blood pressure, making them a first-line treatment for hypertension.[1][2] The core structure of these drugs typically features a biphenyl scaffold with a carboxylic acid or a bioisosteric equivalent, such as a tetrazole ring, at the 2'-position, a feature found to be essential for high-affinity binding to the AT1 receptor.[3]
Comparative Analysis of Leading Angiotensin II Receptor Blockers (ARBs)
Losartan, valsartan, and irbesartan are among the most widely prescribed ARBs, each possessing a substituted biphenyl carboxylate core. While they share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences, influencing their clinical application.
| Drug | Oral Bioavailability (%) | Half-life (hours) | Time to Peak Concentration (hours) | Protein Binding (%) |
| Losartan | ~33[4] | 2 (active metabolite: 4-5)[5] | 1 (active metabolite: 3-4) | >98 |
| Valsartan | ~25[4] | 6[5] | 2-4 | 94-97 |
| Irbesartan | 60-80[4] | 11-15[5] | 1.5-2 | 90-95 |
Causality Behind Pharmacokinetic Variability: The differences in bioavailability and half-life can be attributed to variations in their substitution patterns, which affect their absorption, distribution, metabolism, and excretion (ADME) properties. For instance, irbesartan's higher bioavailability and longer half-life compared to losartan and valsartan contribute to a more sustained blood pressure-lowering effect over a 24-hour period.[5] This can be a crucial factor in patient adherence and overall therapeutic efficacy.
The Renin-Angiotensin System and the Role of ARBs
The following diagram illustrates the point of intervention for substituted biphenyl carboxylate-based ARBs within the renin-angiotensin signaling pathway.
Caption: The Renin-Angiotensin System and ARB Intervention.
Part 2: Materials Science - Engineering the Future of Organic Electronics
Beyond their therapeutic applications, substituted biphenyl carboxylates are gaining traction in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). The rigid and planar structure of the biphenyl core is advantageous for charge transport and electronic interactions, which are critical for efficient light emission.[6]
Role in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, substituted biphenyl carboxylates can be utilized as host materials in the emissive layer. These host materials form a matrix for phosphorescent dopants (the light-emitting molecules). The biphenyl scaffold provides a high triplet energy, which is crucial for efficient energy transfer to the dopant and for confining the excitons on the emitter, thereby enhancing the device's quantum efficiency.[7] Furthermore, the introduction of various substituents onto the biphenyl rings allows for the fine-tuning of the material's electronic properties, such as electron and hole mobility, leading to a more balanced charge injection and transport within the device.[8]
For instance, a study on a bipolar organic compound, 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP), which features a biphenyl core, demonstrated its potential as a universal host for blue phosphorescent OLEDs. This material exhibited a wide bandgap and balanced electron and hole mobilities, resulting in a high-efficiency blue OLED with a maximum external quantum efficiency of 30.2%.[8]
Part 3: Experimental Protocols - From Synthesis to Biological Evaluation
The translation of substituted biphenyl carboxylates from theoretical design to practical application relies on robust synthetic methodologies and rigorous biological evaluation.
Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of the biphenyl core of these compounds.[9]
Experimental Workflow: Synthesis of a Valsartan Precursor
Caption: Workflow for the synthesis of a key valsartan intermediate.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-bromotoluene (1.0 eq) and 2-cyanophenylboronic acid (1.1 eq) in a 3:1 mixture of toluene and water, add sodium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Coupling Reaction: Heat the mixture to 80°C and stir vigorously under an inert atmosphere for 12 hours.
-
Workup and Purification: After cooling to room temperature, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.
-
Bromination: Dissolve the intermediate in carbon tetrachloride and add N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction and Isolation: Reflux the mixture under irradiation with a UV lamp for 4 hours. After cooling, filter the succinimide and concentrate the filtrate. The resulting crude 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile can be used in the next step without further purification.
Biological Evaluation: Angiotensin II Receptor Binding Assay
To determine the potency of newly synthesized substituted biphenyl carboxylates as ARBs, a radioligand binding assay is commonly employed.[1] This assay measures the ability of a test compound to displace a radiolabeled ligand from the AT1 receptor.
Experimental Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human AT1 receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]candesartan), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for binding equilibrium.[10]
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A lower IC₅₀ value indicates a higher binding affinity for the AT1 receptor.
Conclusion
The substituted biphenyl carboxylate scaffold has proven to be a remarkably fruitful starting point for the development of both life-saving therapeutics and advanced materials. The "sartan" family of antihypertensive drugs stands as a testament to the power of rational drug design based on this privileged structure. As research continues, the versatility of this chemical entity will undoubtedly lead to further innovations in medicine and materials science, underscoring the importance of fundamental organic chemistry in addressing pressing scientific and societal challenges.
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Safety Operating Guide
Navigating the Disposal of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS No. 127783-73-7), a halogenated aromatic compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its structural components—a biphenyl core, a trifluoromethyl group, and a methyl ester—necessitate its classification as a hazardous halogenated organic waste. The procedures outlined below are based on established best practices for similar chemical classes and are designed to provide a conservative and safety-conscious approach to its disposal.
Hazard Assessment and Chemical Profile
Before handling, it is imperative to understand the potential hazards associated with this compound. Based on data from structurally similar compounds, a comprehensive hazard profile can be inferred.
| Property | Value | Source |
| CAS Number | 127783-73-7 | [1] |
| Molecular Formula | C15H11F3O2 | [1] |
| Molecular Weight | 280.24 g/mol | [1] |
| Appearance | Likely a solid (powder or crystals) | Inferred |
| Potential Hazards | - Harmful if swallowed | Inferred |
| - Causes skin irritation | Inferred | |
| - Causes serious eye irritation | Inferred | |
| - May cause respiratory irritation | Inferred | |
| - Toxic to aquatic life | Inferred |
The presence of the trifluoromethyl group and the biphenyl structure suggests that this compound should be handled with care, assuming potential toxicity and irritant properties.
Immediate Safety and Handling for Disposal
All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before initiating any disposal procedures. Handling of this substance for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the potentially irritating compound. |
| Eye Protection | Safety goggles or a face shield | To protect against accidental splashes that could cause serious eye damage. |
| Protective Clothing | A flame-retardant and chemical-resistant lab coat | To shield skin and personal clothing from spills and contamination. |
| Respiratory Protection | A certified respirator (if dust or aerosols may be generated) | To prevent inhalation of the compound, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and disposal through certified channels.
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste containing this compound, including unused product, contaminated items like weighing papers, pipette tips, gloves, and empty containers, must be collected in a designated, puncture-proof, and sealable container.
-
Liquid Waste: Any solutions containing this compound must be collected in a separate, leak-proof container designed for halogenated organic liquid waste.
-
Cross-Contamination: Do not mix this waste with other waste streams, particularly non-halogenated solvents or aqueous waste, unless explicitly permitted by your institution's waste management plan.
Step 2: Labeling and Storage
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (127783-73-7). The approximate quantity or concentration of the waste should also be indicated.
-
Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area that is secure and accessible only to authorized personnel. Ensure the storage area is cool, dry, and away from incompatible materials.
Step 3: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the substance.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent and wash the area thoroughly. All materials used for cleanup, including contaminated absorbent and PPE, must also be disposed of as hazardous waste.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. This ensures the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
-
Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds, as it can break down the molecules into less harmful substances.[2]
-
Documentation: Ensure all required waste disposal documentation is completed accurately and retained for your records.
Disposal Workflow and Decision-Making
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response plan for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following this comprehensive guide, researchers and scientists can ensure that this halogenated organic compound is managed in a manner that protects both human health and the environment. Always consult your institution's specific waste disposal protocols and your local EHS department for any additional requirements.
References
-
Appchem. Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | 127783-73-7. Available at: [Link]
-
Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. 2017. Available at: [Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve groundbreaking results without compromising safety. This guide moves beyond a simple checklist, offering a deep dive into the why behind each personal protective equipment (PPE) recommendation for handling Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate. Our protocol is a self-validating system, grounded in risk mitigation and scientific principles, ensuring that you are not just following rules, but fundamentally understanding and controlling the hazards of your work.
Chemical Hazard Profile: Understanding the Adversary
This compound is an aromatic ester containing a trifluoromethyl group. While comprehensive toxicological data for this specific molecule is not fully established, the hazards can be reliably inferred from its structural motifs and data on closely related analogs.[1][2][3]
Safety Data Sheets (SDS) for analogous compounds, such as trifluoromethyl-substituted biphenyl aldehydes and carboxylic acids, consistently highlight the following risks:
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation (Category 2A) : Poses a significant risk of causing serious, though not irreversible, eye irritation.[2][3][4]
-
Respiratory Tract Irritation (STOT SE 3) : If inhaled as a dust or aerosol, it may cause irritation to the respiratory system.[1][2][5]
-
Acute Oral Toxicity (Category 4) : Considered harmful if swallowed.[1][3]
The trifluoromethyl (-CF3) group can influence the molecule's metabolic pathway and reactivity, while the biphenyl structure indicates it is a solid, likely a crystalline powder, making dust generation a primary concern during handling.[1][5]
The Core Principle: A Risk-Based PPE Strategy
PPE is the final line of defense, employed after engineering and administrative controls (e.g., fume hoods, designated work areas) are optimized. Your choice of PPE must be dictated by a task-specific risk assessment. Weighing a few milligrams of powder requires a different level of precaution than dissolving several grams in a solvent.
This workflow diagram illustrates the decision-making process for PPE selection based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific hazards.
Mandatory PPE Ensemble for this compound
The following multi-layered PPE approach is essential to minimize exposure risk.
Given its classification as a serious eye irritant, robust eye protection is non-negotiable.[2][4]
-
Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.
-
Required for Handling : When handling the solid powder or any solutions, you must upgrade to chemical splash goggles.[6] Goggles provide a full seal around the eyes, protecting against airborne dust and accidental splashes, which safety glasses do not.
-
High-Risk Operations : For tasks with a significant splash or splatter potential (e.g., transferring large volumes, heating solutions, sonicating), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[1][6]
The skin is a primary route of exposure. Proper glove selection and use are critical.
-
Glove Material : This compound is an aromatic ester. For handling esters and aromatic hydrocarbons, butyl or neoprene gloves offer excellent chemical resistance.[7][8] While disposable nitrile gloves provide a baseline of protection for incidental contact, they are not recommended for prolonged handling or immersion.[9] For operations involving significant solvent use, consult a glove manufacturer's chemical resistance guide.
-
Double Gloving : Employing a double-glove technique (wearing two pairs of gloves) is best practice. This provides a buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to change the outer pair.
-
Glove Integrity : Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately upon any known or suspected contact with the chemical. Dispose of contaminated gloves as hazardous waste; do not reuse them.[1]
-
Laboratory Coat : A flame-resistant (FR) or 100% cotton lab coat is mandatory. It must be fully buttoned with sleeves rolled down. Polyester or acrylic blends should be avoided as they can melt and fuse to the skin upon contact with certain chemicals or in a fire.[9]
-
Chemical Apron : For procedures involving a high risk of splashing, a chemical-resistant apron worn over the lab coat is required.[6][7]
-
Personal Attire : Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[6][10] The footwear should be made of a non-porous material to protect against spills.[11]
As a respiratory irritant, inhalation of this compound as a dust must be prevented.[1][2][5]
-
Primary Control : All weighing and handling of the solid powder should be conducted within a certified chemical fume hood to minimize airborne particles.
-
When a Respirator is Required : If engineering controls are insufficient or unavailable, or if there is a risk of aerosol generation that cannot be contained, respiratory protection is mandatory. A NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95 or P100) is required.[6][9] Use of a respirator requires prior medical clearance and fit-testing as part of your institution's respiratory protection program.[9]
Operational Plans: Donning, Doffing, and Disposal
Procedural discipline is as crucial as the equipment itself.
A strict sequence prevents cross-contamination.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If needed, add a chemical-resistant apron.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your inner pair of gloves, then the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of your lab coat.[7]
Doffing (Taking Off) Sequence: This is the most critical phase for preventing exposure.
-
Initial Decontamination: If gross contamination has occurred, clean the outer layer of PPE (apron, outer gloves) according to safety protocols before removal.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out without touching the exterior with your bare skin.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove eye protection from the back to the front.
-
Lab Coat: Remove the lab coat, folding it inward on itself to contain any contamination.
-
Inner Gloves: Remove the final pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
All disposable PPE used when handling this compound must be treated as hazardous chemical waste.
-
Contaminated Gloves, Wipes, etc. : Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[1][5]
-
Contaminated Clothing : Non-disposable items like lab coats that become contaminated should be professionally decontaminated or disposed of as hazardous waste. Do not take them home.[4]
-
Waste Solutions : Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not pour chemical waste down the drain.[1]
Summary of PPE Requirements by Task
| Task/Operation | Potential Exposure | Minimum Required PPE Ensemble |
| Inventory/Storage | Low (handling sealed containers) | Lab Coat, Safety Glasses, Nitrile Gloves |
| Weighing Solid Powder | High (dust inhalation, skin/eye contact) | Lab Coat, Chemical Splash Goggles, Double Gloves (Butyl/Neoprene outer), NIOSH-Approved Respirator (if outside fume hood) |
| Preparing Solutions | Medium (splashes, skin/eye contact) | Lab Coat, Chemical Splash Goggles, Double Gloves (Butyl/Neoprene outer) |
| Running Reactions | Medium to High (splashes, aerosols) | Lab Coat, Chemical Splash Goggles, Face Shield (if splash risk is high), Double Gloves (Butyl/Neoprene outer) |
| Waste Disposal | High (splashes, direct contact) | Lab Coat, Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield, Double Gloves (Butyl/Neoprene outer) |
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-3-(trifluoromethyl)phenol.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Fluoro-5-(trifluoromethyl)picolinic acid.
- Angene Chemical. (2024, August 23). Safety Data Sheet - 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde.
- Synquest Labs. (n.d.). 1,1'-biphenyl]-4- carboxaldehyde - Trifluoromethyl.
- Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities.
- University of California, Riverside. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
- Fisher Scientific. (2024, March 9). SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-3-carboxaldehyde.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- University of California, Santa Cruz. (n.d.). Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl trifluoromethanesulfonate.
- Santa Cruz Biotechnology. (n.d.). Methyl 4′-nitro-3′-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylate.
- MedChemExpress. (2024, October 24). 4'-Trifluoromethyl-2-biphenyl carboxylic acid-SDS.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 4'-(Trifluoromethyl)biphenyl-2-carboxylicacid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)benzoate.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - Methyl 4'-methylbiphenyl-4-carboxylate.
- Rutgers University. (n.d.). Fluorine.
- University of Washington. (2021, November 4). Laboratory PPE Hazard Assessment.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
